2-(Piperazin-1-yl)acetic acid dihydrochloride (CAS 496808-05-0): A Strategic Guide to Its Role in Advanced Drug Design and Synthesis
Executive Summary In modern medicinal chemistry, the spatial geometry and physicochemical properties of linker moieties often dictate the success or failure of complex therapeutic molecules. 2-(Piperazin-1-yl)acetic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the spatial geometry and physicochemical properties of linker moieties often dictate the success or failure of complex therapeutic molecules. 2-(Piperazin-1-yl)acetic acid dihydrochloride (CAS 496808-05-0) is a highly versatile, bifunctional building block that has become indispensable in the synthesis of Targeted Protein Degraders (PROTACs), peptide modifications, and small-molecule pharmacokinetic optimization. Commercially available as a highly pure (>95%) building block from suppliers like[1], this compound provides a secondary amine and a carboxylic acid functional group, separated by a rigidified piperazine core.
While the free base and hydrate forms (CAS 37478-58-3) are also utilized[2], the dihydrochloride salt is heavily preferred in laboratory settings. The causality is straightforward: the free amino acid is prone to zwitterion formation and extreme hygroscopicity, whereas the dihydrochloride salt ensures superior bench stability, predictable stoichiometry, and immediate aqueous solubility for downstream biological assays.
Physicochemical Profiling
Understanding the quantitative metrics of this molecule is critical for predicting its behavior in biological systems. The table below summarizes its key properties and the mechanistic impact of each.
Table 1: Physicochemical and Pharmacokinetic Data
Property
Value
Causality / Impact on Drug Design
CAS Number
496808-05-0
Unique registry identifier for the stable dihydrochloride salt form.
Molecular Formula
C6H14Cl2N2O2
Represents the di-salt stoichiometry (C6H12N2O2 · 2HCl).
Molecular Weight
217.09 g/mol
Low molecular weight allows for minimal bulk addition when used as a linker[1].
TPSA
52.6 Ų
Optimal for maintaining cell membrane permeability in large bifunctional molecules[3].
H-Bond Donors
2 (in free base)
Facilitates target engagement or solvent interaction to improve solubility[3].
H-Bond Acceptors
4
Enhances aqueous solubility and alters the volume of distribution[3].
Rotatable Bonds
2
Provides controlled spatial flexibility, crucial for PROTAC linker optimization[3].
Mechanistic Applications in Drug Development
PROTAC Linker Engineering
In the rapidly expanding field of Targeted Protein Degradation (TPD), the linker connecting the target-binding ligand to the E3 ligase ligand is not merely a passive spacer. As noted by [4], Boc-protected derivatives of piperazine-acetic acid are frequently employed as rigidified linkers.
The Causality of Rigidity: Why use a piperazine-acetic acid linker instead of a standard flexible PEG linker? PEG linkers are highly flexible, leading to a large entropic penalty upon ternary complex formation. The piperazine ring introduces a degree of structural rigidity, reducing the conformational space the molecule must sample. This pre-organizes the PROTAC, thereby increasing the probability of favorable Target-PROTAC-E3 interactions. Furthermore, the basic nitrogen of the piperazine ring can be protonated at physiological pH, enhancing the aqueous solubility of typically lipophilic PROTACs.
Workflow of PROTAC assembly utilizing 2-(Piperazin-1-yl)acetic acid as a bifunctional linker.
Pharmacokinetic (PK) Optimization in Small Molecules and Peptides
Beyond PROTACs, the piperazinyl-acetic acid motif is heavily utilized to rescue lipophilic drug cores. Patent literature, such as [5], highlights its use in modifying pyrido(3,2-d)pyrimidines—compounds investigated for TNF-α inhibition and HCV treatment. Attaching this moiety significantly improves the aqueous solubility of the parent drug. Additionally, it has been incorporated into peptide-based NMU receptor agonists to extend half-life and modulate receptor binding, as detailed in[6].
Standardized Synthesis & Isolation Protocol
Direct alkylation of unprotected piperazine with bromoacetic acid often yields a complex, inseparable mixture of mono- and di-alkylated products. To ensure high yield and purity, a controlled protection-alkylation-deprotection strategy is required[2].
The Self-Validating Protocol
This protocol is designed as a self-validating system. By utilizing specific reagents, the reaction provides real-time visual feedback to the chemist, ensuring each step has reached completion without the immediate need for complex chromatography.
Action: Dissolve Boc-piperazine (1.0 eq) in anhydrous THF. Add Et₃N (2.0 eq) followed by dropwise addition of tert-Butyl bromoacetate (1.0 eq) at 0°C. Warm to room temperature and stir for 12 hours[2].
Causality: Why use tert-butyl bromoacetate instead of free bromoacetic acid? Free bromoacetic acid can form an insoluble carboxylate salt with the basic amine of piperazine, hindering nucleophilic attack. The tert-butyl ester neutralizes this issue, allowing smooth SN2 alkylation.
Workup and Isolation of Intermediate:
Action: Partition the mixture between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate: Boc-4-(2-tert-butoxy-2-oxoethyl)piperazine[2].
Global Deprotection & Salt Formation (Self-Validating Step):
Action: Dissolve the intermediate in a minimum amount of dry dichloromethane (DCM) and add an excess of 4M HCl in Dioxane. Stir at room temperature.
Causality & Validation: The anhydrous acidic conditions simultaneously cleave both the Boc group and the tert-butyl ester. This dual-cleavage generates isobutylene and carbon dioxide gases. The cessation of gas evolution serves as a visual, real-time indicator that the deprotection is complete. Furthermore, the resulting dihydrochloride salt is inherently insoluble in dioxane/DCM, causing it to spontaneously precipitate as a white solid. This drives the reaction to completion via Le Chatelier's principle.
Final Isolation:
Action: Isolate the precipitated 2-(Piperazin-1-yl)acetic acid dihydrochloride via simple vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual organic impurities and dry under high vacuum.
Global deprotection synthesis pathway of 2-(Piperazin-1-yl)acetic acid dihydrochloride.
Analytical Validation
To confirm the integrity of the synthesized CAS 496808-05-0, the following analytical checks are mandatory:
¹H NMR (D₂O): The absence of the massive singlet at ~1.4 ppm (corresponding to the 18 protons of the Boc and tert-butyl ester groups) confirms complete global deprotection. The methylene bridge protons (singlet) and the piperazine ring protons (multiplets) will shift downfield due to the protonation of the nitrogens.
LC-MS: Utilizing Electrospray Ionization (ESI) in positive mode, the mass spectrum should display the [M+H]⁺ peak at m/z 145.1, corresponding to the free base mass (144.17 g/mol ) plus a proton, verifying the core structure.
References
Google Patents. "Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment (WO2006069805A2)." World Intellectual Property Organization.
Google Patents. "Nmu receptor 2 agonists (WO2024149820A1)." World Intellectual Property Organization.
An In-depth Technical Guide to Piperazine-1-acetic Acid Dihydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract Piperazine-1-acetic acid dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug development. As a derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine-1-acetic acid dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug development. As a derivative of the piperazine scaffold, a "privileged structure" in pharmacology, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and analytical characterization of Piperazine-1-acetic acid dihydrochloride. Detailed experimental protocols and in-depth discussions of the underlying scientific principles are presented to empower researchers in their drug discovery and development endeavors.
Introduction to the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of pharmaceuticals.[2][3] Its prevalence stems from a unique combination of physicochemical properties that are highly advantageous for drug design. The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of diverse chemical functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. Furthermore, the piperazine ring can exist in a stable chair conformation, providing a rigid scaffold that can orient substituents in a defined three-dimensional space for optimal interaction with biological targets.[1] The basicity of the nitrogen atoms also enhances aqueous solubility, a critical parameter for drug delivery and bioavailability.
Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer effects.[2] This remarkable versatility underscores the importance of piperazine-containing building blocks, such as Piperazine-1-acetic acid dihydrochloride, in the synthesis of novel therapeutic agents.
Chemical Structure and Properties
Piperazine-1-acetic acid dihydrochloride is the hydrochloride salt of 2-(piperazin-1-yl)acetic acid. The presence of the carboxylic acid functional group and the two protonated nitrogen atoms of the piperazine ring confers upon the molecule its characteristic properties.
Chemical Structure
The chemical structure of Piperazine-1-acetic acid dihydrochloride is depicted below. The protonation of the two nitrogen atoms in the piperazine ring by hydrochloric acid results in a dicationic species, with two chloride anions as counter-ions.
Caption: Synthetic workflow for Piperazine-1-acetic acid dihydrochloride.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of 2-(piperazin-1-yl)acetic acid hydrate, with the final step modified for the formation of the dihydrochloride salt.
[4]
Step 1: Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in tetrahydrofuran (THF), add triethylamine (Et₃N) (2.0 eq).
To this mixture, add tert-butyl bromoacetate (1.0 eq) dropwise at room temperature.
Stir the resulting mixture at room temperature for 12 hours.
Partition the reaction mixture between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography on silica gel to afford tert-butyl 4-(2-tert-butoxy-2-oxo-ethyl)piperazine-1-carboxylate.
Causality behind experimental choices: The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a common strategy to prevent dialkylation. [4]Triethylamine acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the alkylation to completion.
Step 2: Synthesis of Piperazine-1-acetic acid dihydrochloride
Dissolve the product from Step 1 in a methanolic solution of hydrochloric acid (e.g., 1.0 M).
Stir the mixture at room temperature for 12 hours to effect the deprotection of both the Boc group and the tert-butyl ester.
Concentrate the reaction mixture in vacuo to yield Piperazine-1-acetic acid dihydrochloride as a solid.
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain the final product in high purity.
[5]
Self-validating system: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and formation of the product. The final product's identity and purity should be confirmed by the analytical methods described in the following section.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Piperazine-1-acetic acid dihydrochloride. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Piperazine-1-acetic acid dihydrochloride, ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
[1][6]
Expected ¹H NMR Spectral Features (in D₂O):
[4][7][8]
Piperazine ring protons: A complex multiplet or two broad singlets in the region of 3.0-4.0 ppm, corresponding to the eight protons of the piperazine ring. The chemical shifts will be downfield compared to the free base due to the electron-withdrawing effect of the protonated nitrogen atoms.
Methylene protons of the acetic acid group: A singlet at approximately 3.5-4.0 ppm, corresponding to the two protons adjacent to the carboxyl group.
Expected ¹³C NMR Spectral Features (in D₂O):
[6][7]
Piperazine ring carbons: Two signals in the region of 40-55 ppm.
Methylene carbon of the acetic acid group: A signal around 55-65 ppm.
Carbonyl carbon: A signal in the downfield region, typically around 170-180 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of Piperazine-1-acetic acid dihydrochloride, typically recorded as a KBr pellet, is expected to show the following characteristic absorption bands.
[9]
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
N-H stretch (ammonium): A broad band in the region of 2800-3000 cm⁻¹.
[10]* C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.
C-N stretch: Bands in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For Piperazine-1-acetic acid, electrospray ionization (ESI) in positive ion mode is a suitable technique. The dihydrochloride salt will likely not be observed directly, but rather the protonated molecule of the free base.
[M+H]⁺ ion: An ion corresponding to the protonated molecule of 2-(piperazin-1-yl)acetic acid (C₆H₁₂N₂O₂), with an m/z of approximately 145.1.
Characteristic fragment ions: Fragmentation of the piperazine ring is expected, leading to the loss of ethylene or other small fragments. Cleavage of the bond between the piperazine ring and the acetic acid moiety may also occur.
Applications in Drug Discovery and Development
Piperazine-1-acetic acid dihydrochloride is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. [3]Its bifunctional nature, with a secondary amine for further derivatization and a carboxylic acid group, allows for its incorporation into larger molecules through various chemical transformations, such as amidation and esterification.
The piperazine moiety itself is known to be a key pharmacophore in many centrally acting agents, and the acetic acid side chain provides a handle for attaching the molecule to other pharmacophores or for modulating its physicochemical properties. [2]For instance, it can be used in the synthesis of compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and applications of Piperazine-1-acetic acid dihydrochloride. The provided protocols and analytical data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The versatile nature of this building block, coupled with its straightforward synthesis, makes it an important tool in the quest for novel and improved therapeutics. As with any chemical synthesis and analysis, appropriate safety precautions should be taken, and all experimental results should be rigorously validated.
References
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved from [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI. Retrieved from [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). Retrieved from [Link]
Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. (2005, July 7). Google Patents.
piperazine dihydrochloride, 142-64-3 - The Good Scents Company. (n.d.). Retrieved from [Link]
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed. Retrieved from [Link]
Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]
Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. (n.d.). Retrieved from [Link]
Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]
Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Retrieved from [Link]
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]
FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC. (2016, November 21). Retrieved from [Link]
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2016, December 20). Retrieved from [Link]
Piperazine dihydrochloride - the NIST WebBook. (n.d.). Retrieved from [Link]
In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents - Impactfactor. (2024, November 8). Retrieved from [Link]
FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved from [Link]
Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | The Journal of Organic Chemistry - ACS Publications. (2019, March 8). Retrieved from [Link]
(PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance - ResearchGate. (2023, September 22). Retrieved from [Link]
Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
US2919275A - Purification of piperazine - Google Patents. (n.d.).
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20). Retrieved from [Link]
Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. - R Discovery. (2001, August 1). Retrieved from [Link]
2-Piperazinylethanol | Solubility of Things. (n.d.). Retrieved from [Link]
Title: 2-(1-Piperazinyl)acetic acid Dihydrochloride: Comprehensive Guide to Molecular Weight, Physicochemical Properties, and Applications Introduction & Core Identity In medicinal chemistry and active pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: March 2026
Title: 2-(1-Piperazinyl)acetic acid Dihydrochloride: Comprehensive Guide to Molecular Weight, Physicochemical Properties, and Applications
Introduction & Core Identity
In medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the piperazine ring is a privileged scaffold. When functionalized as 2-(piperazin-1-yl)acetic acid dihydrochloride (also known as 1-piperazineacetic acid dihydrochloride), it serves as a critical bifunctional building block. This compound features both a secondary amine (available for further alkylation or acylation) and a carboxylic acid (primed for amide coupling), making it indispensable for the synthesis of complex peptide derivatives and antihistamine APIs.
Molecular Weight Determination & The Causality of the Dihydrochloride Salt
The exact molecular weight of 2-(piperazin-1-yl)acetic acid dihydrochloride is 217.09 g/mol [1]. This value is derived from the stoichiometric addition of the free base and two equivalents of hydrochloric acid:
Total Molecular Weight: 144.17 + 72.92 = 217.09 g/mol
The Causality of Salt Formation:
Why is this compound almost exclusively utilized and sold as a dihydrochloride salt rather than a free base? The free base of piperazineacetic acid exists as a zwitterion (an internal salt formed between the basic secondary amine and the acidic carboxyl group). Zwitterionic lattices are notoriously highly polar, extremely hygroscopic, and difficult to isolate as dry, flowable powders.
By treating the compound with excess HCl, both the secondary and tertiary nitrogen atoms within the piperazine ring become protonated. This disrupts the zwitterionic intermolecular interactions, locking the molecule into a highly stable, water-soluble, and non-hygroscopic crystalline lattice. For drug development professionals, this ensures absolute stoichiometric fidelity when weighing the compound for downstream coupling reactions.
Synthesis Protocol & Mechanistic Causality
The synthesis of 2-(piperazin-1-yl)acetic acid dihydrochloride relies on an orthogonal protecting group strategy to prevent unwanted polymerization[2].
Step 1: N-Alkylation
Dissolve 2.0 g (10.74 mmol) of tert-butyl piperazine-1-carboxylate (mono-Boc-piperazine) in 20 mL of anhydrous Tetrahydrofuran (THF).
Add 2.17 g (21.48 mmol) of Triethylamine (Et₃N).
Dropwise, add 2.09 g (10.74 mmol) of tert-butyl bromoacetate. Stir at room temperature for 12 hours.
Causality: Et₃N acts as an acid scavenger. As the nucleophilic aliphatic substitution (Sₙ2) proceeds, HBr is generated. Et₃N neutralizes the HBr, precipitating as triethylammonium bromide, which drives the reaction thermodynamically forward. The choice of tert-butyl for both protecting groups is deliberate; it allows for simultaneous global deprotection in the next step.
Step 2: Global Deprotection & Salt Formation
Isolate the intermediate via column chromatography (PE/EA = 5/1).
Dissolve 1.0 g (3.3 mmol) of the intermediate in 15 mL of a 1.0 M HCl in Methanol solution. Stir at room temperature for 12 hours.
Concentrate in vacuo to yield the final dihydrochloride salt.
Causality: The strong methanolic HCl concurrently cleaves the Boc group (releasing isobutylene and CO₂) and the tert-butyl ester (releasing isobutylene). The excess HCl instantly protonates both amines, bypassing the unstable zwitterion phase and directly precipitating the dihydrochloride salt[2].
Fig 1: Two-step synthesis and global deprotection yielding the dihydrochloride salt.
Analytical Validation (Self-Validating Systems)
To ensure the compound is suitable for high-precision drug development, the batch must be validated. A self-validating protocol utilizes an Argentometric Titration (Mohr Method) to confirm the exact 2HCl stoichiometry.
Titration Protocol:
Accurately weigh ~100 mg of the synthesized powder.
Dissolve in 50 mL of deionized water. Adjust pH to 7–10 using NaHCO₃ (crucial to prevent the dissolution of the silver chromate indicator).
Add 1 mL of 5% K₂CrO₄ indicator.
Titrate with standardized 0.1 M AgNO₃ until a faint reddish-brown precipitate persists.
Self-Validation Logic: At a molecular weight of 217.09 g/mol , a 100 mg sample equals 0.4606 mmol of the compound. Because it is a dihydrochloride, this yields 0.9212 mmol of titratable Cl⁻. The titration must consume exactly 9.21 mL of 0.1 M AgNO₃. A deviation of >2% indicates incomplete salt formation (e.g., monohydrochloride) or residual moisture, immediately flagging the batch.
Table 1: Key Quantitative & Analytical Parameters
Parameter
Specification
Causality / Rationale
Molecular Weight
217.09 g/mol
Exact mass required for stoichiometric calculations in downstream API synthesis.
Molecular Formula
C₆H₁₄Cl₂N₂O₂
Represents the base zwitterion (C₆H₁₂N₂O₂) + 2HCl.
Appearance
White to off-white powder
Indicates high purity; discoloration suggests oxidation of the piperazine ring.
Chloride Content
~32.6% (w/w)
Validates the dihydrochloride stoichiometry via AgNO₃ titration.
Solubility
Highly soluble in H₂O
Protonation of both amines disrupts the zwitterionic lattice, enhancing aqueous solvation.
Applications in Drug Development
The precise molecular weight and stability of this scaffold make it a cornerstone in two primary pharmaceutical domains:
Peptide Synthesis: It is frequently derivatized into Fmoc-protected building blocks (e.g., Fmoc-4-(2-aminoethyl)-1-carboxymethyl-piperazine) to introduce piperazine linkages into complex peptide therapeutics, enhancing blood-brain barrier penetration.
API Impurity Profiling: 2-(piperazin-1-yl)acetic acid is the foundational core of Cetirizine EP Impurity B (CAS 1000690-91-4), chemically known as (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride[3]. Highly characterized reference materials of this impurity are strictly required by the USP, EMA, and BP for Abbreviated New Drug Applications (ANDA) and the commercial quality control of the antihistamines Cetirizine and Levocetirizine[3].
The Piperazine Scaffold: A Technical Guide to Medicinal Chemistry Applications
[1] Executive Summary This technical guide analyzes the piperazine moiety as a "privileged scaffold" in modern drug discovery.[1] Beyond its traditional role as a passive linker, the piperazine ring is a critical modulat...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide analyzes the piperazine moiety as a "privileged scaffold" in modern drug discovery.[1] Beyond its traditional role as a passive linker, the piperazine ring is a critical modulator of physicochemical properties, specifically aqueous solubility, lipophilicity (LogD), and metabolic stability.[] This document provides actionable protocols for the synthesis, regioselective functionalization, and strategic deployment of piperazine building blocks in small molecule and PROTAC design.
The Pharmacophore & Physicochemical Profile[1][4][5]
The ubiquity of piperazine in FDA-approved drugs (e.g., Imatinib, Olanzapine, Ciprofloxacin) stems from its ability to fine-tune the "drug-likeness" of a candidate molecule.
Acid-Base Chemistry and Solubility
Piperazine is a six-membered heterocycle containing two nitrogen atoms in a 1,4-relationship.[3][4] Its diprotic nature allows it to exist in neutral, mono-cationic, or di-cationic states depending on the physiological environment.
Table 1: Comparative pKa Values of Piperazine Derivatives
Compound
pKa₁ (Conjugate Acid)
pKa₂ (Conjugate Acid)
Physiological State (pH 7.4)
Piperazine (Unsubstituted)
~9.8
~5.6
Predominantly Mono-cationic (>99%)
N-Methylpiperazine
~9.0
~5.4
Mono-cationic
N-Phenylpiperazine
~5.0
< 1.0
Neutral
N-Acetylpiperazine
~8.0
N/A (Amide)
Partial Cation/Neutral
Note: Data derived from potentiometric titration studies [1, 2].
Mechanistic Insight:
The high pKa₁ (~9.8) ensures that at physiological pH (7.4), the distal nitrogen is protonated. This introduces a solubilizing cationic center without the penalty of a permanent charge (like a quaternary ammonium), allowing the molecule to pass through lipid membranes in its equilibrium neutral fraction, yet remain soluble in the aqueous cytosol.
Conformational Dynamics
The piperazine ring predominantly adopts a chair conformation , which minimizes torsional strain and 1,3-diaxial interactions. This rigidity is superior to linear alkyl linkers (e.g., ethylenediamine), reducing the entropic penalty upon binding to a target protein.
Synthetic Strategies & Regiocontrol
The primary challenge in piperazine chemistry is regioselectivity —differentiating between the two equivalent nitrogen atoms.
The Monoprotection Strategy
To functionalize one nitrogen selectively, the other must be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its orthogonality to basic reaction conditions (e.g., Buchwald-Hartwig).
Causality Check: Why NaOtBu? It is a strong, bulky base that facilitates the deprotonation of the amine bound to the Palladium center without acting as a nucleophile itself (avoiding side reactions with the aryl halide).
Visualization: Synthetic Workflow
The following diagram illustrates the pathway from raw material to a functionalized drug scaffold.
Figure 1: Step-wise synthetic workflow for generating mono-N-arylated piperazine scaffolds using orthogonal protection strategies.
Advanced Application: Piperazine as a Linker in PROTACs[3][9][10][11][12][13]
In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial orientation between the Target Protein and the E3 Ligase.[7]
The "Rigidifying" Effect
Long alkyl chains (PEG) often suffer from high entropic costs (too "floppy"). Inserting a piperazine ring into the linker:
Restricts Conformation: Locks the linker into a defined vector, improving the probability of forming a stable ternary complex.
Lysosomotropism: The basic nitrogen (pKa ~9.8) can become protonated in the acidic environment of the lysosome, potentially aiding in endosomal escape or modifying intracellular distribution [3].
Visualization: Pharmacological Logic
How piperazine bridges the gap between chemical structure and biological outcome.
Figure 2: Mechanistic impact of piperazine incorporation on PROTAC physicochemical properties and binding thermodynamics.
Case Studies & Clinical Impact
Imatinib (Gleevec)
Role: The N-methylpiperazine tail is attached to the core scaffold via a benzylic linker.
Function: It serves two purposes:
Solubility: It drastically increases the water solubility of the otherwise lipophilic phenylamino-pyrimidine core.
Binding: It forms a critical hydrogen bond and salt bridge within the kinase pocket, stabilizing the inactive conformation of the BCR-ABL protein.
Olanzapine (Zyprexa)
Role: The piperazine ring is fused directly to the benzodiazepine system.
Function: It mimics the ethylenediamine pharmacophore required for Dopamine D2 and Serotonin 5-HT2A receptor antagonism, while the ring constraint prevents metabolic N-dealkylation common in linear amines.
References
University of Regina. (2014). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][8] Journal of Chemical & Engineering Data. Link
BenchChem. (2025).[9][6] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Link
RSC Advances. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.[10] Link
National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Link(Note: Date reflects recent indexing/review update).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synonyms for 1-Carboxymethylpiperazine dihydrochloride
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
1-Carboxymethylpiperazine dihydrochloride (CAS: 496808-05-0) is a critical bifunctional building block used extensively in medicinal chemistry, particularly in the synthesis of antihistamines (e.g., cetirizine analogs), PROTAC linkers, and non-proteinogenic peptide scaffolds.
Ambiguity in its nomenclature—stemming from whether the molecule is viewed as a substituted piperazine or a substituted acetic acid—often leads to procurement errors and database mismatches. This guide resolves these discrepancies, establishing a definitive synonym hierarchy and providing a self-validating protocol for identity verification.
Chemical Identity & Nomenclature Hierarchy
The primary source of confusion for this compound lies in the IUPAC prioritization rules. While often referred to colloquially as "1-Carboxymethylpiperazine," the official nomenclature treats the carboxylic acid as the parent structure, relegating the piperazine ring to a substituent role.
The Synonym Matrix
Use the following table to cross-reference the compound across different database standards.
Category
Primary Name / Synonym
Context
IUPAC (Preferred)
2-(Piperazin-1-yl)acetic acid dihydrochloride
Formal publication & Patent filings
Common Chemical
1-Carboxymethylpiperazine dihydrochloride
Lab shorthand, Reagent labeling
Inverted Index
1-Piperazineacetic acid, dihydrochloride
Chemical abstracts (CAS) indexing
Structural
N-(Carboxymethyl)piperazine 2HCl
Emphasizes the N-substitution
Legacy/Obsolete
Glycine, N,N-(1,2-ethanediyl)-, dihydrochloride
Older chemical literature
Visualization: Nomenclature Logic
The following diagram illustrates the derivation of the preferred IUPAC name from the molecular structure, highlighting the "Parent vs. Substituent" decision tree.
Figure 1: Decision tree for IUPAC nomenclature derivation, resolving the conflict between piperazine-centric and acid-centric naming conventions.
The Salt Factor: Stoichiometry Criticality
A common error in experimental design is substituting the dihydrochloride salt for the free acid or monohydrochloride without adjusting molar equivalents of base (e.g., DIPEA, TEA). This section clarifies the specific CAS registries for each form to prevent stoichiometry mismatch.
Highly stable, hygroscopic solid. Preferred for storage.
Free Acid
37478-58-3
144.17
Neutral/Zwitterionic
Difficult to isolate pure; often formed in situ.
Monohydrochloride
1222197-25-2
180.63
Weakly Acidic
Less common; check CoA carefully if CAS is missing.
Technical Insight: When using the dihydrochloride (CAS 496808-05-0) in peptide coupling or nucleophilic substitution, you must add 2.0 - 2.2 equivalents of a tertiary amine base to neutralize the HCl salts and liberate the nucleophilic nitrogen. Failure to do so will result in stalled reactivity.
Experimental Identity Verification
Trusting the label on a reagent bottle is insufficient for high-stakes drug development. The following self-validating protocol ensures the identity of 1-Carboxymethylpiperazine dihydrochloride, distinguishing it from simple piperazine salts or the free acid.
Verification Workflow
This protocol uses Proton NMR (
H-NMR) and Silver Nitrate titration to confirm both the organic structure and the salt stoichiometry.
Figure 2: Step-by-step analytical workflow to validate the salt form and chemical identity.
Key NMR Signals (D₂O)
3.85 ppm (s, 2H): The methylene group (-protons) of the acetic acid moiety. This singlet is diagnostic; if it is split or shifted significantly, suspect esterification or impurity.
3.40 - 3.60 ppm (m, 8H): The piperazine ring protons. In the dihydrochloride salt, these will be deshielded compared to the free base due to protonation of the nitrogens.
Applications in Drug Discovery[4]
Understanding the synonyms is crucial when searching literature for specific applications. The compound is indexed differently depending on the field of study.
PROTAC Linker Design
In the context of Proteolysis Targeting Chimeras (PROTACs), this molecule is often referred to as a "semi-rigid piperazine linker." It provides a defined exit vector from the E3 ligase ligand, with the carboxylic acid available for amide coupling and the secondary amine available for further chain extension.
Cetirizine Synthesis
While 1-[(4-chlorophenyl)phenylmethyl]piperazine is the main scaffold for Cetirizine, 2-(piperazin-1-yl)acetic acid serves as a "reverse" building block for analogs where the acetic acid tail is modified (e.g., to amides or esters) before attaching the benzhydryl group.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 650402, Piperazin-1-yl-acetic acid (Free Acid). Retrieved from [Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(Piperazin-1-yl)acetic acid dihydrochloride
Executive Summary In modern medicinal chemistry and drug development, bifunctional building blocks are critical for designing complex pharmacophores. 2-(Piperazin-1-yl)acetic acid dihydrochloride (CAS: 496808-05-0) serve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and drug development, bifunctional building blocks are critical for designing complex pharmacophores. 2-(Piperazin-1-yl)acetic acid dihydrochloride (CAS: 496808-05-0) serves as a highly versatile scaffold, combining a secondary amine (piperazine ring) and a carboxylic acid moiety[1]. As an application scientist, understanding the physicochemical behavior of this molecule—specifically its isolation as a dihydrochloride salt rather than a free base—is paramount for ensuring reproducible synthesis and biological assay integration. This guide provides an in-depth analysis of its physical properties, self-validating synthetic protocols, and applications in targeted drug discovery.
Core Chemical & Physical Properties
To facilitate experimental design, the quantitative and structural data of 2-(Piperazin-1-yl)acetic acid dihydrochloride are summarized below. The salt form significantly alters the handling characteristics compared to its free base counterpart[2][3].
Property
Value
Chemical Name
2-(Piperazin-1-yl)acetic acid dihydrochloride
CAS Number
496808-05-0
Molecular Formula
C6H14Cl2N2O2 (C6H12N2O2 · 2HCl)
Molecular Weight
217.09 g/mol
Appearance
White to off-white crystalline solid
Solubility
Highly soluble in water; insoluble in non-polar organics
Storage Conditions
Inert atmosphere, room temperature, desiccated
Mechanistic Insights into Physicochemical Behavior
A fundamental challenge in synthesizing amino acids and their derivatives is managing their zwitterionic nature. The free base of 2-(piperazin-1-yl)acetic acid contains both a basic secondary amine (typical pKa ~9.8) and an acidic carboxyl group (typical pKa ~2.5).
The Causality Behind the Salt Form:
If isolated as a free base, the molecule exists as a highly polar zwitterion. This leads to poor solubility in standard organic solvents, making purification via column chromatography exceptionally difficult. Furthermore, unprotected zwitterionic amino-piperazines are prone to intermolecular cyclization, forming unwanted diketopiperazine byproducts.
By isolating the compound as a dihydrochloride salt , we protonate both the secondary and tertiary amines of the piperazine ring. This mechanistic choice effectively masks the nucleophilicity of the nitrogens, preventing cyclization and yielding a shelf-stable, highly crystalline powder[3]. The dihydrochloride form also guarantees rapid dissolution in aqueous buffers, which is a strict requirement for in vitro pharmacological screening.
Synthetic Methodology & Experimental Protocols
The following step-by-step methodology outlines a self-validating system for synthesizing 2-(piperazin-1-yl)acetic acid dihydrochloride. The strategy utilizes a globally protected intermediate to bypass the handling of zwitterions entirely[4][5].
Protocol 1: Synthesis of the Di-tert-butyl Protected Intermediate
Causality: We utilize tert-butyl protecting groups for both the amine (Boc) and the carboxylic acid (tert-butyl ester) because they can be simultaneously cleaved under strongly acidic conditions, directly yielding the desired hydrochloride salt without requiring a separate salt-formation step.
Reagent Preparation: Dissolve 1.0 equivalent of tert-butyl piperazine-1-carboxylate (Boc-piperazine) in anhydrous Tetrahydrofuran (THF) (20 mL/g).
Acid Scavenging: Add 2.0 equivalents of Triethylamine (Et3N). Reasoning: Et3N acts as a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and subsequent deactivation of the Boc-piperazine nucleophile.
Alkylation: Dropwise add 1.0 equivalent of tert-butyl bromoacetate at 0 °C, then allow the mixture to warm to room temperature and stir for 12 hours.
Validation Checkpoint (Reaction Progress): Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (5:1) mobile phase. The reaction is complete when the ninhydrin-active spot corresponding to the secondary amine of Boc-piperazine is completely consumed, yielding a single new UV-active spot.
Workup: Partition the mixture between ethyl acetate and water. The aqueous wash removes the triethylammonium bromide byproduct. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Protocol 2: Global Deprotection and Salt Formation
Acidic Cleavage: Dissolve the purified intermediate in a 1.0 M solution of HCl in Methanol (15 mL/g of intermediate).
Reaction: Stir at room temperature for 12 hours. The strong acidic environment simultaneously cleaves the N-Boc and tert-butyl ester groups.
Isolation: Concentrate the mixture in vacuo. Dissolve the residue in a minimal amount of methanol and precipitate the product by adding cold diethyl ether. Filter to collect the white solid.
Validation Checkpoint (Product Integrity): Analyze the final solid via 1H NMR in D2O. A successful global deprotection is confirmed by the absolute absence of the massive tert-butyl singlet at ~1.44 ppm. The presence of distinct methylene environments (piperazine ring protons and the acetic acid CH2) self-validates the structural framework[5].
Figure 1: Synthetic workflow for 2-(piperazin-1-yl)acetic acid dihydrochloride.
Applications in Drug Development & Medicinal Chemistry
The 2-(piperazin-1-yl)acetic acid scaffold is highly prized in medicinal chemistry for its ability to introduce basicity, improve aqueous solubility, and act as a rigid linker.
1. Pyrido(3,2-d)pyrimidines for PDE-4 Inhibition:
Research has demonstrated that incorporating the 2-(piperazin-1-yl)acetic acid moiety into pyrido(3,2-d)pyrimidine derivatives significantly enhances their ability to inhibit phosphodiesterase-4 (PDE-4) and human TNF-α production. These compounds are actively investigated for treating inflammatory conditions and viral diseases, including Hepatitis C[6][7].
2. Neuromedin U (NMU) Receptor Agonists:
In the development of peptide-based therapeutics for energy homeostasis and obesity, 2-(piperazin-1-yl)acetic acid is utilized as a non-naturally occurring amino acid residue. Its incorporation into the peptide sequence of NMU-8 analogs provides critical structural rigidity and alters the pharmacokinetic profile, leading to increased in vivo activity at NMU receptors[8].
Figure 2: Pharmacophoric contributions of the piperazine and acetic acid moieties.
The Strategic Integration of Piperazine Scaffolds in PROTAC Linker Design: A Technical Guide
Abstract Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. The linker component, which connects the target-binding warh...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, has evolved from a simple spacer to a critical determinant of a PROTAC's overall efficacy and developability. This guide provides an in-depth technical overview of the use of piperazine-based linkers in PROTAC synthesis. We will explore the physicochemical advantages conferred by the piperazine moiety, detail synthetic strategies and protocols, and present case studies that illustrate the successful application of this privileged scaffold in the design of potent and bioavailable protein degraders. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction: The Linker as a Linchpin in PROTAC Design
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a protein of interest (POI).[1][2] They are comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3]
Initially viewed as a mere spacer to bridge the two ligands, the linker is now recognized as a crucial element that profoundly influences a PROTAC's biological activity and pharmaceutical properties.[3] The length, composition, rigidity, and attachment points of the linker dictate the geometry of the ternary complex, impacting its stability and the efficiency of ubiquitin transfer.[4] Furthermore, the linker significantly contributes to the overall physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability, which are critical for its translation into a viable therapeutic.[5][6]
The Piperazine Moiety: A Privileged Scaffold for PROTAC Linkers
The piperazine ring is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is a common motif in medicinal chemistry, and its incorporation into PROTAC linkers offers several distinct advantages.[4] Unlike flexible polyethylene glycol (PEG) or purely aliphatic linkers, piperazine-based linkers are considered "functional" or "smart" linkers, as they actively contribute to the PROTAC's properties beyond simple spacing.[]
Physicochemical Advantages of Piperazine-Based Linkers
The unique properties of the piperazine scaffold can be leveraged to overcome some of the common challenges in PROTAC development, particularly those related to the "beyond Rule of 5" chemical space that these large molecules often occupy.[4]
Enhanced Solubility and Permeability: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the PROTAC molecule.[4][] This is a critical advantage, as poor solubility is a frequent hurdle in PROTAC development.[] Moreover, the strategic incorporation of a basic moiety like piperazine can enhance cell permeability. While seemingly counterintuitive for large molecules, the protonation of the piperazine in the acidic environment of the endosome can facilitate endosomal escape, a key step for intracellular drug delivery.[] The basicity of the piperazine increases the polar surface area, which can improve the dissolution rate without necessarily triggering efflux by transporters like P-glycoprotein.[]
Conformational Rigidity and Pre-organization: The chair conformation of the piperazine ring imparts a degree of rigidity to the linker, which can be beneficial for ternary complex formation.[] This semi-rigid backbone helps to pre-organize the warhead and E3 ligase ligand into a conformation that is conducive to binding, thereby reducing the entropic penalty associated with complex formation.[] This can lead to faster association kinetics and a more stable ternary complex.[]
Tunable Basicity (pKa): The pKa of the piperazine nitrogens, and thus the degree of protonation at a given pH, is highly sensitive to the surrounding chemical environment.[4][8] Electron-withdrawing groups, such as adjacent amide or ester carbonyls, can significantly decrease the pKa of the piperazine nitrogens.[4][] This allows for the fine-tuning of the linker's properties. For instance, the detrimental effect of a carbonyl group on the piperazine's basicity can be mitigated by introducing a spacer of four or more methylene units between the carbonyl and the nitrogen atom.[4] This ability to modulate the pKa provides a powerful tool for optimizing a PROTAC's solubility and permeability profile.[4]
Synthetic Strategies for Piperazine-Based Linkers
The synthesis of PROTACs incorporating piperazine-based linkers typically involves a modular approach, where the linker is constructed and then sequentially coupled to the POI ligand and the E3 ligase ligand. Key to this strategy is the use of orthogonal protecting groups, most commonly the tert-butoxycarbonyl (Boc) group, which allows for the selective functionalization of one piperazine nitrogen while the other remains protected.[]
Common Synthetic Reactions
Two of the most common reactions used to incorporate piperazine-based linkers into PROTACs are amide coupling and reductive amination.
Amide Coupling: This is a robust and widely used method for forming the amide bonds that connect the linker to the two ligands. A common protocol involves the activation of a carboxylic acid on one component (e.g., the POI ligand or the linker) with a coupling agent, followed by reaction with an amine on the other component.
Reductive Amination: This method is used to form a C-N bond between a piperazine nitrogen and a carbonyl compound (an aldehyde or ketone) on the other binding partner or a precursor. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a generic piperazine-containing PROTAC.
Protocol 1: Synthesis of a Boc-Protected Piperazine Linker Intermediate
This protocol describes the synthesis of a key intermediate where one nitrogen of piperazine is protected with a Boc group, and the other is functionalized with a carboxylic acid, ready for coupling.
Diagram: Synthesis of Boc-Piperazine Intermediate
Caption: Synthetic scheme for a Boc-protected piperazine linker with a terminal carboxylic acid.
Reagents and Materials:
Piperazine
Di-tert-butyl dicarbonate (Boc)2O
Dichloromethane (DCM)
tert-Butyl bromoacetate (or a longer chain equivalent)
Potassium carbonate (K2CO3)
Acetonitrile (ACN)
Trifluoroacetic acid (TFA)
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
Mono-Boc Protection:
Dissolve piperazine (1.0 eq) in DCM.
Slowly add a solution of (Boc)2O (0.95 eq) in DCM at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash chromatography to obtain N-Boc-piperazine.
Alkylation:
Dissolve N-Boc-piperazine (1.0 eq) in ACN.
Add K2CO3 (2.0 eq) and tert-butyl bromoacetate (1.1 eq).
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
Purify the crude product by flash chromatography.
Ester Hydrolysis:
Dissolve the Boc-protected piperazine ester (1.0 eq) in DCM.
Add TFA (10-20 eq) and stir at room temperature for 2-4 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
The resulting Boc-piperazine-linker-acid can be used in the next step without further purification.
Protocol 2: PROTAC Synthesis via Sequential Amide Coupling
This protocol describes the coupling of the linker intermediate to the POI ligand and the E3 ligase ligand.
Diagram: Sequential Amide Coupling for PROTAC Synthesis
Caption: Workflow for the synthesis of a piperazine-containing PROTAC via sequential amide coupling.
Reagents and Materials:
Boc-piperazine-linker-acid (from Protocol 1)
POI ligand with a free amine (POI-NH2)
E3 ligase ligand with a carboxylic acid (e.g., a VHL or CRBN ligand derivative)
Dissolve the Boc-piperazine-linker-acid (1.0 eq) and POI-NH2 (1.1 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.
Monitor the reaction by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer, concentrate, and purify by flash chromatography.
Boc Deprotection:
Dissolve the product from the previous step in a mixture of TFA and DCM (e.g., 1:4 v/v).
Stir at room temperature for 1-2 hours.
Monitor the reaction by LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Coupling to E3 Ligase Ligand:
Dissolve the deprotected intermediate and the E3 ligase ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.
Monitor the reaction by LC-MS.
Upon completion, purify the final PROTAC by preparative HPLC.
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).[11][12][13]
Case Study: ACBI1, a Potent SMARCA2/4 Degrader
A compelling example of the successful application of a piperazine-based linker is the development of ACBI1, a potent and selective degrader of the BAF complex ATPase subunits SMARCA2 and SMARCA4.[14][15] The design of ACBI1 was guided by biophysical and structural studies, which identified the piperazine ring of the initial SMARCA ligand as a suitable solvent-exposed vector for linker attachment.[16]
The final PROTAC, ACBI1, incorporates a piperazine moiety within a more rigid linker structure and utilizes the VHL E3 ligase.[14] This rationally designed molecule exhibits excellent degradation potency and cooperativity.
ACBI1 demonstrated potent anti-proliferative effects in cancer cell lines that are dependent on the BAF complex.[16][18] The success of ACBI1 highlights how the incorporation of a piperazine-containing linker, as part of a rational design strategy, can lead to the development of highly effective and selective protein degraders.
Comparative Analysis: Piperazine vs. Other Linkers
The choice of linker has a profound impact on a PROTAC's performance. While flexible PEG linkers are widely used and can improve solubility, they can also introduce a high degree of conformational flexibility, which may be detrimental to ternary complex formation.[19] Alkyl linkers, on the other hand, are more hydrophobic and can improve cell permeability, but often at the cost of reduced aqueous solubility.[]
Piperazine-based linkers offer a balance between these two extremes, providing a degree of rigidity and a handle for modulating solubility.[4] The following table provides a conceptual comparison of these linker types.
Table: Conceptual Comparison of Common PROTAC Linker Types
Property
Alkyl Linkers
PEG Linkers
Piperazine-Based Linkers
Flexibility
High
Very High
Moderate (Semi-rigid)
Solubility
Low
High
Moderate to High (pH-dependent)
Permeability
Moderate to High
Moderate
Moderate to High
Synthetic Tractability
High
High
Moderate to High
"Smart" Properties
No
No
Yes (pH-responsive, rigidifying)
The orally bioavailable PROTACs ARV-110 and ARV-471, which are in clinical trials, both feature short, rigid linkers containing piperidine and piperazine moieties, further underscoring the potential of these scaffolds in developing clinically viable drugs.[21][22]
Challenges and Future Directions
Despite their advantages, the use of piperazine-based linkers is not without its challenges. The synthesis of these more complex linkers can be more demanding than for simple alkyl or PEG chains. Additionally, the basicity of the piperazine can sometimes lead to off-target effects or undesirable pharmacokinetic properties.
Future research in this area will likely focus on the development of novel piperazine-based linkers with even greater control over their physicochemical properties. The exploration of different substitution patterns on the piperazine ring and the combination of piperazine with other functional motifs will undoubtedly lead to the creation of next-generation PROTACs with enhanced efficacy and drug-like properties.
Conclusion
Piperazine-based linkers have emerged as a powerful tool in the design of PROTACs. Their ability to improve solubility and permeability, while also providing a degree of conformational constraint, makes them an attractive choice for overcoming some of the key challenges in PROTAC development. The synthetic tractability and the potential for fine-tuning their properties through chemical modification ensure that piperazine-based linkers will continue to be a mainstay in the development of novel protein degraders for the treatment of a wide range of diseases.
References
Design, synthesis and pharmacological evaluation of new SMARCA2 degraders bearing a furo[3,2-c]pyridazine scaffold. (2026, February 13). ResearchGate. Retrieved from [Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022, August 9). PMC. Retrieved from [Link]
Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. (n.d.). PMC. Retrieved from [Link]
Design, synthesis and pharmacological evaluation of new SMARCA2 degraders bearing a furo[3,2-c]pyridazine scaffold. (2026, February 13). PubMed. Retrieved from [Link]
Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22. (n.d.). PMC. Retrieved from [Link]
A947 is a Selective and Efficacious SMARCA2 PROTAC in SMARCA4 Mutant Cancers. (2022, December 13). Anticancer. Retrieved from [Link]
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024, January 10). ACS Publications. Retrieved from [Link]
Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023, June 7). Arvinas. Retrieved from [Link]
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2025, January 31). ACS Publications. Retrieved from [Link]
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved from [Link]
Development and Validation of Lc-Ms/Ms Methods for the Pharmacokinetic Assessment of the Protacs Bavdeglutamide (Arv-110) and Vepdegestrant (Arv-471). (n.d.). PlumX. Retrieved from [Link]
Experimental pK a values of piperazine-containing PROTACs. (n.d.). ResearchGate. Retrieved from [Link]
Digital Discovery. (2023, May 15). RSC Publishing. Retrieved from [Link]
Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. (2020, December 23). MDPI. Retrieved from [Link]
SMARCA2/4 PROTAC I ACBI1. (n.d.). opnMe.com. Retrieved from [Link]
Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
Current advances and development strategies of orally bioavailable PROTACs. (2023, December 5). PubMed. Retrieved from [Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022, August 9). SciSpace. Retrieved from [Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (n.d.). ResearchGate. Retrieved from [Link]
SMARCA2/4 PROTAC | ACBI1 Table of contents. (n.d.). opnMe.com. Retrieved from [Link]
Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025, August 5). ResearchGate. Retrieved from [Link]
Purification of piperazine. (n.d.). Google Patents.
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Retrieved from [Link]
Green Chemistry. (n.d.). BORIS Portal. Retrieved from [Link]
Technical Application Note: High-Fidelity Synthesis of 2-(Piperazin-1-yl)acetic Acid Dihydrochloride
Executive Summary This application note details the synthesis protocol for 2-(Piperazin-1-yl)acetic acid dihydrochloride (CAS: 3249-68-1 for the salt; 10006-29-8 for the free acid). This compound is a critical bifunction...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis protocol for 2-(Piperazin-1-yl)acetic acid dihydrochloride (CAS: 3249-68-1 for the salt; 10006-29-8 for the free acid). This compound is a critical bifunctional linker used in the development of pharmaceutical intermediates (e.g., cetirizine analogs) and proteolysis-targeting chimeras (PROTACs).
While direct alkylation of piperazine is possible, it frequently results in bis-alkylation impurities (1,4-diacetic acid derivatives) that are difficult to remove via standard crystallization. To ensure high purity suitable for drug development, this protocol utilizes a Regioselective N-Protection Strategy using N-Boc-piperazine. This method guarantees mono-substitution and simplifies the final isolation of the dihydrochloride salt.
Strategic Synthesis Overview
The synthesis is designed around a three-stage workflow to maximize yield and purity:
Regioselective Alkylation: Utilizing tert-butyl 1-piperazinecarboxylate (N-Boc-piperazine) to block one amine site.
Esterification: Reaction with ethyl bromoacetate under basic conditions.
Global Deprotection & Salt Formation: Simultaneous removal of the Boc group and ester hydrolysis (or sequential hydrolysis) to yield the target dihydrochloride salt.
Chemical Pathway Visualization
Figure 1: Step-wise synthesis pathway from N-Boc-piperazine to the final dihydrochloride salt.
Objective: Hydrolysis of the ethyl ester without removing the Boc group yet (to allow for purification if necessary).
Dissolution: Dissolve the crude ester from Step 1 in a mixture of THF:Water (3:1, 40 mL) .
Hydrolysis: Add LiOH·H2O (1.26 g, 30.0 mmol).
Reaction: Stir vigorously at RT for 4–6 hours.
Workup:
Concentrate the THF on a rotary evaporator.
Acidify the remaining aqueous solution carefully with 1M HCl to pH ~4–5 (Isoelectric point region).
Extract with Ethyl Acetate (3 x 30 mL).
Dry (Na2SO4) and concentrate to obtain 2-(4-Boc-piperazin-1-yl)acetic acid (Intermediate 2) as a white/off-white solid.
Step 3: Global Deprotection & Salt Formation
Objective: Removal of the Boc protecting group and formation of the dihydrochloride salt.
Reaction: Place Intermediate 2 in a flask and add 4M HCl in Dioxane (20 mL, excess).
Caution: Gas evolution (CO2 and Isobutylene) will occur. Ensure proper venting.
Stirring: Stir at RT for 2–4 hours. A white precipitate should begin to form.
Isolation:
Add Diethyl Ether (50 mL) to the reaction mixture to complete the precipitation of the salt.
Filter the solid under vacuum/inert atmosphere (the salt can be hygroscopic).
Wash the filter cake with fresh Diethyl Ether (2 x 20 mL) and Acetone (1 x 10 mL).
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Final Product: 2-(Piperazin-1-yl)acetic acid dihydrochloride.[2][3][4][7]
Analytical Specifications
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline powder
1H NMR
D2O, 400 MHz
δ 3.90 (s, 2H, N-CH2-COOH), 3.40–3.60 (m, 8H, Piperazine ring). Absence of Boc-t-butyl singlet (~1.4 ppm) and Ethyl quartet (~4.1 ppm).
Mass Spec
ESI-MS
[M+H]+ = 145.1 (Free acid mass)
Chloride Content
Titration (AgNO3)
32.0% ± 1.5% (Theoretical: 32.6% for 2HCl)
Troubleshooting & Optimization
Hygroscopicity: The dihydrochloride salt is hygroscopic. If the product becomes a gum during filtration, redissolve in minimum hot Methanol and precipitate by adding cold 2-Butanone or Acetone.
Alternative One-Pot Route: If using tert-butyl bromoacetate in Step 1, Step 2 (Saponification) can be skipped. The Boc group and tert-butyl ester can be removed simultaneously in Step 3 using HCl/Dioxane or TFA/DCM.
Solubility: The final salt is highly soluble in water and practically insoluble in organic solvents like ether and hexane.
References
Selectivity of N-Boc-Piperazine
S. W.[8] Reilly, R. H. Mach, "A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines," Org. Lett., 2016, 18, 5272-5275.[8] (Demonstrates utility of protected piperazines).
Alkylation Protocols
Abuo-Rahama et al., "Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases," J. Glob. Trends Pharm. Sci., 2014.
Industrial Context (Cetirizine Intermediates)
Cossement, E. et al., "Process for the preparation of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic acid and its dihydrochloride," GB Patent 2225320A, 1990.
General Synthesis of Piperazine Acetic Acids
D. P. Tashkin et al., Annals of Allergy, 1987, 59, 49-52.[4] (Early literature on piperazine acetic acid derivatives).
Introduction & Mechanistic Rationale Piperazine acetic acid derivatives (e.g., 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid) are highly valued building blocks in medicinal chemistry. They act as conformational constra...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Piperazine acetic acid derivatives (e.g., 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid) are highly valued building blocks in medicinal chemistry. They act as conformational constraints and solubilizing elements in the design of therapeutics targeting central nervous system (CNS) disorders and oncology[1].
Despite their utility, these compounds present unique synthetic challenges during amide bond formation. Unprotected piperazine acetic acid is zwitterionic, leading to severe solubility issues in standard organic solvents. Furthermore, the presence of the basic piperazine nitrogen alters the local pH of the reaction microenvironment and can interfere with activation kinetics. If the secondary amine of the piperazine ring is left unprotected, rapid self-condensation (polymerization) outcompetes the desired cross-coupling. Therefore, strategic N-protection (e.g., Boc, Fmoc) or the use of N-alkylated derivatives is a strict prerequisite prior to carboxylic acid activation[2].
This application note details field-validated protocols, mechanistic rationales, and troubleshooting frameworks for achieving high-yielding amide couplings with piperazine acetic acid substrates.
Strategic Reagent Selection
The choice of coupling reagent dictates the success of the aminolysis, particularly when the target amine is sterically hindered or electron-deficient. Because piperazine acetic acid lacks an
-chiral center adjacent to the carbonyl, highly reactive uronium reagents and strong bases can be utilized aggressively without the risk of epimerization (racemization).
HATU / DIPEA: The gold standard for unreactive or hindered amines. The weak base DIPEA deprotonates the carboxylic acid to generate a carboxylate ion, which subsequently attacks the electron-deficient uronium salt of HATU to form a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester[3].
TBTU: A highly cost-effective alternative to HATU for scalable pharmaceutical processes, offering excellent yields for primary and unhindered secondary amines[4].
EDC / HOBt / DMAP: While standard EDC/HOBt is sufficient for basic aliphatic amines, it often stalls with electron-deficient anilines. The addition of stoichiometric DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that drives the reaction forward[5].
Table 1: Quantitative Comparison of Coupling Reagents for Piperazine Acetic Acid
Coupling Reagent
Base
Optimal Solvent
Target Amine Profile
Yield Range
Byproduct Management
HATU
DIPEA
DMF
Highly hindered, electron-deficient
85–98%
Requires aqueous washes to remove HOAt/uronium salts
TBTU
DIPEA
DCM/DMF (5:1)
Primary, unhindered secondary
75–90%
Cost-effective for scale-up; water-soluble byproducts
EDC / HOBt
NMM
DCM or MeCN
Standard primary aliphatic amines
60–85%
Urea byproduct is highly water-soluble; easy workup
EDC / DMAP
DIPEA
Acetonitrile
Unreactive anilines
70–90%
Acidic wash required to remove DMAP catalyst
Reaction Pathway & Workflow
Mechanistic workflow of piperazine acetic acid amide coupling.
Detailed Experimental Protocols
Protocol A: Scalable Amide Coupling using TBTU (Standard Amines)
Target: Coupling of (4-methyl-piperazin-1-yl)-acetic acid with primary/secondary aliphatic amines[4].
Materials:
(4-Methyl-piperazin-1-yl)-acetic acid (1.0 equiv)
Target Amine (1.1 equiv)
TBTU (1.2 equiv)
DIPEA (3.0 equiv)
Solvent: DCM/DMF (5:1 ratio)
Step-by-Step Methodology:
Substrate Solubilization: Suspend (4-methyl-piperazin-1-yl)-acetic acid in the DCM/DMF (5:1) mixture.
Causality: Piperazine acetic acid derivatives often exhibit poor solubility in pure DCM due to their zwitterionic tendencies. The addition of 15-20% DMF disrupts intermolecular hydrogen bonding, ensuring a homogeneous reaction mixture[4].
Deprotonation: Add DIPEA (3.0 equiv) dropwise at room temperature and stir for 5 minutes.
Causality: The large excess of DIPEA is critical. One equivalent neutralizes the carboxylic acid, a second prevents the protonation of the piperazine's tertiary amine (preventing zwitterion reformation), and the third drives the subsequent uronium activation kinetics.
Pre-Activation: Add TBTU (1.2 equiv) in one portion. Stir the mixture for 15–30 minutes.
Causality: TBTU converts the carboxylate into a highly reactive OBt ester. Allowing pre-activation ensures complete conversion of the acid before the amine is introduced, minimizing side reactions.
Aminolysis: Add the target amine (1.1 equiv) and stir at room temperature for 2–12 hours. Monitor via LC-MS.
Isolation: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Catalytic Activation for Electron-Deficient Amines (EDC/HOBt/DMAP)
Target: Coupling of N-protected piperazine acetic acid with unreactive anilines[5].
Reagent Assembly: Dissolve the carboxylic acid, target amine, HOBt, and DMAP in anhydrous MeCN.
Causality: Unlike sequential addition, pooling the reagents in MeCN prevents the premature degradation of the active ester. MeCN is chosen for its polar aprotic nature, which stabilizes the charged intermediates[5].
Coupling Initiation: Cool the mixture to 0 °C and add EDC·HCl (1.5 equiv) followed by DIPEA (2.0 equiv).
Causality: Cooling mitigates the exothermic nature of carbodiimide activation and suppresses N-acylurea rearrangement (a common EDC byproduct pathway).
Catalytic Acyl Transfer: Allow the reaction to warm to room temperature and stir for 24–48 hours.
Causality: HOBt reacts with the EDC-activated acid to form an OBt ester. DMAP then acts as a potent acyl transfer agent, attacking the OBt ester to form a highly electrophilic acylpyridinium ion. This intermediate is significantly more reactive toward poor nucleophiles (like anilines) than the OBt ester alone[5].
Quenching & Workup: Once complete, quench the reaction with a primary amine buffer (e.g., ethanolamine) or hydroxylamine to consume any unreacted active ester[6]. Evaporate the MeCN, redissolve in ethyl acetate, and perform mild acidic washes (e.g., 5% citric acid) to remove DMAP and unreacted aliphatic amines, followed by brine.
Troubleshooting and Optimization
Zwitterion Precipitation: If the reaction becomes cloudy upon the addition of the coupling reagent, the zwitterion has likely precipitated out of solution. Solution: Increase the proportion of DMF in the solvent mixture or add an additional 0.5–1.0 equiv of DIPEA to maintain the fully deprotonated carboxylate state.
Chemoselectivity (Self-Polymerization): If LC-MS monitoring reveals dimer or trimer masses (e.g., +126 Da mass increments), the secondary amine of the piperazine ring was insufficiently protected. Solution: Ensure quantitative Boc- or Fmoc-protection of the piperazine N4 position prior to the coupling step[2].
Incomplete Conversion with Hindered Amines: If the reaction stalls at 50-60% conversion when using TBTU, the OBt active ester is likely not electrophilic enough. Solution: Switch the coupling reagent to HATU. The nitrogen at the 7-position of the HOAt leaving group provides neighboring group participation, drastically accelerating the aminolysis step[3].
References
Coupling Reagents in Amide Synthesis - Organic-Reaction
Source: scribd.com
URL:[Link]
Process optimization for acid-amine coupling: a catalytic approach
Source: growingscience.com
URL:[Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents
Source: nih.gov
URL:[Link]
Amide coupling Protocol for Amino PEG
Source: axispharm.com
URL:[Link]
Cetirizine impurity B synthesis using piperazine intermediates
Application Note & Protocol Strategic Synthesis of Cetirizine Impurity B (EP) via Piperazine Intermediates for Pharmaceutical Reference Standard Development Abstract The rigorous control of impurities in active pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Strategic Synthesis of Cetirizine Impurity B (EP) via Piperazine Intermediates for Pharmaceutical Reference Standard Development
Abstract
The rigorous control of impurities in active pharmaceutical ingredients (APIs) is a mandate for ensuring drug safety and efficacy. Cetirizine, a widely used second-generation antihistamine, can be accompanied by several process-related impurities during its synthesis.[1] This application note provides a detailed, field-proven guide for the deliberate synthesis of Cetirizine Impurity B as defined by the European Pharmacopoeia (EP), namely (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid.[2] By utilizing the core intermediate 1-[(4-chlorophenyl)phenylmethyl]piperazine, this guide offers researchers and drug development professionals a robust methodology to produce high-purity reference standards essential for analytical method development, validation, and quality control. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles and causality, ensuring a reproducible and well-understood synthesis campaign.
Introduction: The Rationale for Impurity Synthesis
Cetirizine is a potent and selective H1-receptor antagonist whose molecular structure features a core piperazine ring.[3] The piperazine scaffold is integral to its pharmacological activity but also serves as a reactive center during synthesis, potentially leading to the formation of various impurities.[4] Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide monographs that list potential impurities which must be monitored and controlled within strict limits.[5][6]
Cetirizine Impurity B (EP), with the chemical name 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid, is a critical process-related impurity.[2] Its structure is highly analogous to the parent Cetirizine molecule but lacks the ethoxy (-OCH2CH2-) linker. This structural similarity suggests it may arise from the reaction of the key piperazine intermediate with a contaminated or alternative alkylating agent, such as a haloacetic acid derivative, instead of the intended haloethoxyacetic acid reagent used in the primary Cetirizine synthesis.[7][8]
The ability to synthesize this impurity in a pure form is paramount. It provides an authenticated reference standard for:
Analytical Method Validation: Confirming the specificity and accuracy of HPLC and other chromatographic methods used for routine quality control.[9]
Peak Identification: Positively identifying unknown peaks in the chromatograms of bulk Cetirizine batches.
Toxicological Studies: Assessing the safety profile of the impurity if it is found to be present above the qualification threshold defined by ICH guidelines.
This guide details a two-stage synthesis strategy, beginning with the preparation of the pivotal intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine.
Stage 1: Synthesis of the Core Intermediate: 1-[(4-chlorophenyl)phenylmethyl]piperazine
The cornerstone of the synthesis is the formation of the N-substituted piperazine ring. This is achieved via a nucleophilic substitution reaction between piperazine and 4-chlorobenzhydryl chloride.
Causality of Experimental Choices:
Piperazine as Nucleophile: The secondary amine groups of piperazine are nucleophilic and readily attack the electrophilic benzylic carbon of 4-chlorobenzhydryl chloride.[10]
Excess Piperazine: Using an excess of piperazine serves a dual purpose: it drives the reaction towards the mono-substituted product by statistical probability and also acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the formation of inactive piperazine dihydrochloride salt.
Solvent Choice: A polar aprotic solvent such as acetonitrile or Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.[11]
Protocol 1: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine
Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add piperazine (34.4 g, 0.40 mol).
Dissolution: Add acetonitrile (250 mL) to the flask and stir the mixture until the piperazine is fully dissolved.
Reactant Addition: In a separate beaker, dissolve 4-chlorobenzhydryl chloride (23.7 g, 0.10 mol) in acetonitrile (50 mL). Add this solution dropwise to the stirring piperazine solution over 30 minutes at room temperature.
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile Phase: Ethyl Acetate/Methanol 9:1].
Work-up: After completion, cool the mixture to room temperature and filter to remove the piperazine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain a viscous oil.
Extraction: Dissolve the oil in dichloromethane (200 mL) and wash with water (3 x 100 mL) to remove excess piperazine and salts.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent like isopropanol to yield the title compound as a white solid.
Table 1: Expected Data for 1-[(4-chlorophenyl)phenylmethyl]piperazine
With the core intermediate in hand, the final step involves N-alkylation with an acetic acid moiety. This is achieved by reacting the secondary amine of the intermediate with an ethyl haloacetate, followed by saponification of the resulting ester.
Causality of Experimental Choices:
Alkylating Agent: Ethyl bromoacetate is a common and effective electrophile for this type of alkylation. The ester form is used to avoid complications from the free carboxylic acid reacting with the base.
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrobromic acid (HBr) byproduct. It is easily filtered off post-reaction.[12]
Saponification: The final ester is hydrolyzed to the desired carboxylic acid using a strong base like sodium hydroxide (NaOH) in an aqueous-alcoholic solvent system, which ensures miscibility and facilitates the reaction.[7]
Protocol 2: Synthesis of 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid
Setup: In a 250 mL round-bottom flask, dissolve 1-[(4-chlorophenyl)phenylmethyl]piperazine (14.3 g, 0.05 mol) in dry acetone (150 mL).
Base Addition: Add anhydrous potassium carbonate (10.4 g, 0.075 mol) to the mixture.
Alkylation: Add ethyl bromoacetate (9.2 g, 0.055 mol) dropwise to the suspension while stirring vigorously at room temperature.
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours, monitoring by TLC [Mobile Phase: Hexane/Ethyl Acetate 7:3].
Isolation of Ester: Upon completion, cool the reaction mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl ester intermediate as an oil.
Saponification: Without further purification, dissolve the crude ester in ethanol (100 mL). Add a solution of sodium hydroxide (4.0 g, 0.10 mol) in water (25 mL).
Hydrolysis: Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
Purification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.
Precipitation: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~5-6 with 2N HCl. A white precipitate will form.
Final Isolation: Stir the suspension in the ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum at 50°C to yield the final product.
Table 2: Expected Data for Cetirizine Impurity B (EP)
The purity of the synthesized reference standard must be rigorously confirmed. A standard quality control procedure involves High-Performance Liquid Chromatography (HPLC).
Protocol 3: HPLC Purity Analysis
A validated HPLC method is crucial for assessing the purity of the synthesized impurity.[13] The following conditions are representative and may require optimization based on the specific instrumentation.
Table 3: Representative HPLC Parameters
Parameter
Condition
Column
C18, 5 µm, 4.6 x 250 mm
Mobile Phase
Acetonitrile and a phosphate buffer solution, run in a gradient or isocratic mode. A typical mobile phase could be a mixture of phosphate buffer (pH adjusted to 5.5) and acetonitrile.[9][14]
Acceptance Criteria: The purity of the synthesized reference standard should be ≥98.0% for use in quantitative analysis.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the chemical pathway and the overall experimental process.
Caption: Figure 1: Reaction scheme for the synthesis of Cetirizine Impurity B (EP).
Caption: Figure 2: A top-down view of the process from synthesis to qualification.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis of Cetirizine Impurity B (EP). By following the detailed protocols and understanding the rationale behind the experimental choices, researchers in pharmaceutical development and quality assurance can confidently produce the high-purity reference standards necessary for robust analytical testing and regulatory compliance. The successful synthesis and characterization of process-related impurities are fundamental activities that underpin the safety and quality of modern medicines.
References
Pharmaffiliates. Cetirizine-impurities. [Online] Available at: [Link]
Wikipedia. Cetirizine. [Online] Available at: [Link]
SynZeal. Cetirizine Impurities. [Online] Available at: [Link]
Labnetwork. cetirizine impurity standard (BP 1081). [Online] Available at: [Link]
Holzgrabe, U., et al. (2020). Risk assessment report of potential impurities in cetirizine dihydrochloride. Journal of Pharmaceutical and Biomedical Analysis. [Online] Available at: [Link]
Yalavarthi, R. K., et al. (2016). Identification, Characterization and Synthesis of Process Related Unknown Impurity in Cetirizine Dihydrochloride. Asian Journal of Chemistry. [Online] Available at: [Link]
Waters Corporation. Modernization of a HILIC USP Impurity Method for Cetirizine Hydrochloride Tablets. [Online] Available at: [Link]
Rao, M. J., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
Kumar, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
Jaber, A. M. Y., et al. (2004). Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Online] Available at: [Link]
Narkedimilli, J., et al. (2016). Identification, Characterization and Synthesis of Process Related Unknown Impurity in Cetirizine Dihydrochloride. Asian Journal of Chemistry.
Jaber, A. M. Y., et al. (2004). Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. Ovid. [Online] Available at: [Link]
Jaber, A. M. Y., et al. (2004). Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. ResearchGate. [Online] Available at: [Link]
Kauthale, S., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. [Online] Available at: [Link]
Shimadzu. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. [Online] Available at: [Link]
Google Patents. US6046332A - Methods for the manufacture of cetirizine.
Kumar, D., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC. [Online] Available at: [Link]
Google Patents. CN101492430B - Method for preparing high-purity cetirizine hydrochloride.
Alfa Omega Pharma. Cetirizine EP Impurity B. [Online] Available at: [Link]
Pharmace Research Laboratory. Cetirizine EP Impurity B. [Online] Available at: [Link]
Bakshi, M., & Singh, S. (2004). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation.
Google Patents. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
SynThink. Cetirizine EP Impurities & USP Related Compounds. [Online] Available at: [Link]
Google Patents. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same.
Debnath, I., et al. (2023). Synthesis of Cetirizine dihydrochloride from 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine... ResearchGate. [Online] Available at: [Link]
Hand, J. J., et al. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. ACS Publications. [Online] Available at: [Link]
Holzgrabe, U., et al. (2020). Risk assessment report of potential impurities in cetirizine dihydrochloride. PubMed. [Online] Available at: [Link]
Kamal, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Online] Available at: [Link]
Veeprho. Cetirizine Impurities and Related Compound. [Online] Available at: [Link]
Application Note: A Validated HILIC-HPLC Method for the Quantification of 2-(Piperazin-1-yl)acetic acid dihydrochloride
Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(Piperazin-1-yl)acetic acid dihydrochloride. Due to the zwitterioni...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(Piperazin-1-yl)acetic acid dihydrochloride. Due to the zwitterionic and highly polar nature of the analyte, conventional reversed-phase chromatography yields poor retention.[1] To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This method utilizes a polar stationary phase and a mobile phase rich in organic solvent to achieve effective retention and separation. The protocol described herein is tailored for researchers, scientists, and drug development professionals, providing a detailed methodology, system suitability criteria, and validation parameters according to International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction and Scientific Rationale
2-(Piperazin-1-yl)acetic acid is a polar, zwitterionic molecule containing both a basic piperazine moiety and an acidic carboxylic acid group.[4][5] Its dihydrochloride salt form enhances its solubility in aqueous media. The primary analytical challenge for such compounds in HPLC is their lack of retention on traditional nonpolar stationary phases like C18, where they often elute in the solvent front.[1][6]
To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) presents an ideal solution. HILIC employs a polar stationary phase (e.g., bare silica, or phases bonded with amide, amino, or diol groups) and a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer.[7][8][9]
Mechanism of HILIC Separation:
The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer that adsorbs onto the surface of the polar stationary phase.[8][10] The polar analyte preferentially partitions into the stationary aqueous layer, leading to its retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component), which shifts the partitioning equilibrium and moves the analyte through the column.[8] This approach provides excellent retention and selectivity for highly polar compounds that are difficult to analyze using reversed-phase methods.[7][9]
As an alternative, Mixed-Mode Chromatography (MMC), which combines ion-exchange and reversed-phase interactions, can also be highly effective for zwitterionic compounds.[1][11][12][13] MMC offers orthogonal selectivity that can be finely tuned by adjusting mobile phase pH and ionic strength.[11] However, this note will focus on the development and validation of a HILIC method due to its widespread applicability and compatibility with mass spectrometry.[10]
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended for higher sensitivity.
Parameter
Recommended Setting
Rationale
HPLC Column
HILIC Column (e.g., Silica, Amide phase), 150 x 4.6 mm, 3.5 µm
A polar stationary phase is required to facilitate hydrophilic interaction and retain the polar analyte.[7][8]
Mobile Phase A
10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
The aqueous component of the mobile phase. The buffer controls the pH to ensure a consistent ionization state of the analyte and improves peak shape.
Mobile Phase B
Acetonitrile
The weak, non-polar solvent in HILIC mode. A high percentage is needed for analyte retention.[9]
Gradient Program
0-2 min: 95% B; 2-10 min: 95% to 70% B; 10-12 min: 70% B; 12-12.1 min: 70% to 95% B; 12.1-17 min: 95% B
The gradient starts with high organic content to retain the analyte and gradually increases the aqueous portion to elute it. A re-equilibration step is crucial for reproducibility.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
10 µL
Can be optimized based on analyte concentration and detector sensitivity.
UV Detection
205 nm
The analyte lacks a strong chromophore; detection at low UV wavelengths is necessary but may have higher baseline noise.[14]
Sample Diluent
Acetonitrile/Water (90:10 v/v)
The diluent should be similar in composition to the initial mobile phase to ensure good peak shape and prevent analyte precipitation.
Solution Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(Piperazin-1-yl)acetic acid dihydrochloride reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
Sample Preparation
For drug product analysis (e.g., tablets), accurately weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of the sample diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Workflow and Method Validation
The entire analytical workflow, from sample preparation to final data analysis, is designed for accuracy and reproducibility.
Caption: Overall workflow for the HPLC analysis of 2-(Piperazin-1-yl)acetic acid dihydrochloride.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified for its suitability. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) multiple times (n=5). The results must meet the criteria outlined below, which are based on FDA and ICH guidelines.[15][16][17]
Demonstrates the precision of the injection and system.[17]
Relative Standard Deviation (%RSD) of Retention Time
≤ 1.0%
Ensures retention time stability.
Method Validation Protocol
This method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][18][19][20] The following parameters must be assessed:
Validation Parameter
Description and Procedure
Typical Acceptance Criteria
Specificity
Analyze a blank (diluent), a placebo, the reference standard, and a spiked placebo to demonstrate that there are no interferences at the retention time of the analyte.
No interfering peaks at the analyte's retention time. Peak purity should be confirmed if using a PDA detector.
Linearity
Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression analysis.
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
Mean recovery should be between 98.0% and 102.0%.[17]
Precision
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
%RSD ≤ 2.0% for repeatability.[17] %RSD ≤ 3.0% for intermediate precision.
Limit of Quantitation (LOQ)
The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets precision/accuracy criteria.
%RSD should be ≤ 10% at the LOQ level.
Robustness
Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.
System suitability parameters should remain within limits. %RSD of results should be ≤ 3.0%.[17]
Troubleshooting
Issue
Potential Cause
Recommended Solution
Poor Peak Shape (Tailing)
Mismatch between sample diluent and mobile phase; secondary interactions with the column.
Ensure sample diluent is as close as possible to the initial mobile phase. Adjust mobile phase pH slightly.
No or Low Retention
Insufficient organic solvent in the mobile phase; column not properly equilibrated.
Increase the percentage of acetonitrile in the initial mobile phase. Ensure the column is equilibrated for at least 10-15 column volumes.
Drifting Retention Times
Inadequate column equilibration; mobile phase composition changing over time.
Extend the column re-equilibration time at the end of the gradient. Prepare fresh mobile phase daily.
High Baseline Noise
Low UV wavelength detection; contaminated mobile phase or detector cell.
Use high-purity solvents and buffers. Purge the system thoroughly. Consider using a more sensitive detector like ELSD or MS.
References
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
U.S. Food and Drug Administration. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
LCGC International. (2020, November 12). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
Net-Interlab. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC International. Retrieved from [Link]
PubMed. (2025, August 2). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Retrieved from [Link]
ResearchGate. (n.d.). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Retrieved from [Link]
Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. Retrieved from [Link]
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
PubChem. (n.d.). Piperazin-1-yl-acetic acid. Retrieved from [Link]
Introduction: The Critical Role of Purity in Piperazine Dihydrochloride
An Application Guide and Protocol for the Recrystallization of Piperazine Dihydrochloride Salts Piperazine dihydrochloride is a crucial intermediate and active pharmaceutical ingredient (API) in the synthesis of a wide a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide and Protocol for the Recrystallization of Piperazine Dihydrochloride Salts
Piperazine dihydrochloride is a crucial intermediate and active pharmaceutical ingredient (API) in the synthesis of a wide array of pharmaceuticals, including anthelmintics and psychoactive agents.[1][2] The purity of this salt is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities. This application note provides a detailed guide to selecting an appropriate solvent system and a comprehensive, step-by-step protocol for the recrystallization of piperazine dihydrochloride, grounded in established chemical principles.
The Science of Solvent Selection for Piperazine Dihydrochloride
The success of any recrystallization procedure hinges on the judicious choice of a solvent or solvent system. The ideal solvent for recrystallizing piperazine dihydrochloride should exhibit the following characteristics:
High Solvating Power at Elevated Temperatures: The solvent must effectively dissolve the piperazine dihydrochloride when hot.
Low Solvating Power at Ambient or Cold Temperatures: Upon cooling, the solvent's ability to dissolve the salt should decrease significantly, allowing for the formation of pure crystals.
Favorable Solubility Profile for Impurities: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).
Inertness: The solvent must not react with the piperazine dihydrochloride.
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.
Piperazine dihydrochloride is an ionic salt, making it highly soluble in polar solvents like water.[1][3] While its high solubility in water at room temperature makes water a poor choice for a single-solvent recrystallization, it is an excellent co-solvent. Alcohols, being polar protic solvents, are generally good candidates.
Recommended Solvent Systems
Based on available literature and the physicochemical properties of piperazine dihydrochloride, the following solvents and solvent systems are recommended for its recrystallization:
Solvent/System
Qualitative Solubility of Piperazine Dihydrochloride
Rationale and Context
Isopropyl Alcohol (IPA)
Soluble
Frequently cited as a recrystallization solvent for piperazine derivatives, indicating a good temperature-dependent solubility profile.[4][5]
Ethanol/Water Mixtures
Soluble
The addition of water to ethanol can increase the solubility of the salt at higher temperatures, while the ethanol ensures lower solubility upon cooling.[5] The ratio can be empirically determined.
Methanol
Slightly Soluble to Soluble
Piperazine dihydrochloride is slightly soluble in methanol.[3] It has been used for recrystallization, sometimes in combination with water.[6][7]
Absolute Ethanol
Slightly Soluble
Used for washing crystals, implying lower solubility, especially when cold.[8] It can be effective for recrystallizing related amine hydrochlorides.[9]
Acetone
Sparingly Soluble / Insoluble (cold)
Primarily used as a washing solvent to remove more soluble impurities from the final crystalline product.[4][5]
Workflow for Piperazine Dihydrochloride Recrystallization
The following diagram illustrates the general workflow for the purification of piperazine dihydrochloride via recrystallization.
Advanced Preparation of Piperazine-Based Peptidomimetics: From Scaffold Design to Synthesis
Executive Summary The development of peptidomimetics aims to bypass the inherent pharmacokinetic limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. Among the most privi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of peptidomimetics aims to bypass the inherent pharmacokinetic limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. Among the most privileged structural motifs in medicinal chemistry is the piperazine ring. By acting as a rigidified scaffold, piperazine restricts the
and dihedral angles of the peptide backbone, locking the molecule into a bioactive conformation. This application note details the mechanistic rationale, quantitative expectations, and self-validating protocols for synthesizing piperazine-based peptidomimetics using both solid-phase and solution-phase methodologies.
Mechanistic Rationale: The Piperazine Scaffold
The incorporation of a piperazine moiety—whether as an N-Boc/Fmoc-protected building block or a cyclized piperazine-dione—introduces critical conformational constraints[1].
Causality in Design:
Linear peptides suffer from high entropic penalties upon binding to their targets. By utilizing N- to C-terminal cyclization to form piperazinones or diketopiperazines (DKPs), the scaffold's metabolic stability is vastly improved against exopeptidases[2]. Furthermore, specific functionalizations of the piperazine ring allow it to act as a highly effective
-helix mimetic. For example, phenyl-piperazine-triazine scaffolds are specifically designed to project pharmacophoric residues in a spatial arrangement that mimics the , , and residues of an -helix. This enables the mimetic to competitively disrupt critical protein-protein interactions (PPIs), such as the anti-apoptotic Mcl-1/BH3 interaction, thereby restoring apoptotic pathways in oncological models[3].
Mechanism of piperazine mimetics disrupting Mcl-1/BH3 interactions to induce apoptosis.
Quantitative Performance Metrics
The synthesis of piperazine-based peptidomimetics, particularly via Solid-Phase Peptide Synthesis (SPPS), presents unique steric challenges. The table below summarizes the expected quantitative data and the underlying causality for these metrics[1].
Parameter
Expected Range
Causality / Dependency
Initial Scaffold Loading Efficiency
80 - 95%
Highly dependent on the immobilization strategy. Reductive amination typically yields slightly lower loading than direct amide bond formation due to steric bulk[1].
Overall Crude Product Yield
50 - 70%
Inversely proportional to the number of coupling cycles. The secondary amines of the piperazine ring create steric hindrance, reducing cumulative yield[1].
Crude Product Purity (by HPLC)
40 - 60%
Incomplete couplings at the hindered piperazine nitrogen often generate deletion sequences, making rigorous RP-HPLC purification strictly required[1].
Protocol A: Solid-Phase Synthesis of Piperazine Peptidomimetics
This protocol outlines the incorporation of an N-protected piperazine scaffold into a growing peptide chain using Fmoc-SPPS chemistry.
Workflow for Solid-Phase Synthesis of Piperazine Peptidomimetics.
Step-by-Step Methodology
Step 1: Resin Preparation and Swelling
Action: Weigh 0.5 mmol of Rink Amide AM resin into a fritted synthesis syringe. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
Causality: Proper swelling expands the polystyrene matrix, exposing the maximum number of reactive sites to the solvent interface, which is critical for bulky scaffolds.
Step 2: Fmoc Deprotection
Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
Step 3: Scaffold Coupling (The Steric Challenge)
Action: Dissolve 2.0 mmol (4 eq) of the Fmoc-piperazine-carboxylic acid derivative, 1.95 mmol (3.9 eq) of HATU, and 4.0 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) in minimal DMF. Pre-activate for 2 minutes, then add to the resin. Agitate for 2 hours.
Causality: Piperazine nitrogens are secondary amines. Standard carbodiimides (e.g., DIC) often fail to achieve complete conversion due to severe steric clash. HATU generates a highly reactive 7-aza-OBt ester intermediate that forces the coupling to completion.
Step 4: Self-Validating Quality Control (Chloranil Test)
Action: Extract a few resin beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let sit for 5 minutes.
Causality & Validation: The standard Kaiser (ninhydrin) test relies on primary amines and will yield a false negative for the secondary amines of piperazine. The Chloranil test specifically reacts with secondary amines to form a dark blue/green dialkylamino-substituted quinone. A colorless bead validates that the coupling is complete; a blue/green bead dictates that Step 3 must be repeated.
Step 5: Cleavage and Global Deprotection
Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the crude peptidomimetic in cold diethyl ether and centrifuge.
Protocol B: Solution-Phase Synthesis of Diketopiperazine (DKP) Libraries
Conformationally restricted piperazine-2,5-diones (DKPs) are synthesized rapidly via multicomponent reactions, making them ideal for high-throughput drug screening[4].
Step-by-Step Methodology
Step 1: Ugi Four-Component Reaction (Ugi-4CR)
Action: In a round-bottom flask, combine an amine (1.0 eq) and an aldehyde (1.0 eq) in methanol. Stir for 30 minutes to form the imine. Add an N-Boc-protected amino acid (1.0 eq) and an isocyanide (1.0 eq). Stir at room temperature for 24 hours.
Causality: The Ugi-4CR allows for the simultaneous introduction of four distinct diversity points (
through ) around the future piperazine core in a single pot, drastically reducing synthetic steps compared to linear SPPS[4].
Step 2: Self-Validating Intermediate Check
Action: Withdraw a 10
L aliquot, dilute in acetonitrile, and analyze via LC-MS.
Validation: The system is validated by the presence of the linear Ugi product mass (
). If unreacted imine remains, the equilibrium must be pushed by adding 0.2 eq of isocyanide. Do not proceed to cyclization until the linear intermediate is confirmed.
Step 3: Deprotection and Spontaneous Cyclization
Action: Evaporate the methanol. Resuspend the crude linear product in a 20% TFA/DCM solution and stir for 1 hour to remove the N-Boc protecting group. Evaporate the TFA/DCM under reduced pressure. Dissolve the residue in methanol and add Triethylamine (TEA) until the solution reaches pH 8. Stir at
for 12 hours.
Causality: Removal of the Boc group exposes a free primary amine. The basic environment provided by TEA neutralizes the TFA salt, allowing the free amine to spontaneously attack the adjacent amide carbonyl in an intramolecular fashion. This N- to C-terminal cyclization thermodynamically drives the formation of the highly stable, rigid piperazine-2,5-dione ring[2].
References
Title: Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as
Title: Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity
Source: ResearchGate
URL: [Link]
Title: Development of synthetic methodologies for N- to C-terminal cyclization of peptidomimetic small molecules and in silico and in vitro studies of the role of cyclization on antibacterial and antiviral activities
Source: ShareOK
URL: [Link]
Title: Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity
Source: PMC (National Institutes of Health)
URL: [Link]
Application Note: Synthesis and Mechanistic Insights into the N-Alkylation of Piperazine with Chloroacetic Acid
Introduction The piperazine ring is a foundational scaffold in modern medicinal chemistry, recognized as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its prevalence stems from its abili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The piperazine ring is a foundational scaffold in modern medicinal chemistry, recognized as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker between different pharmacophores. N-alkylation of the piperazine core is a critical synthetic transformation that enables the generation of vast chemical diversity for drug discovery programs.
This application note provides a detailed guide to the reaction between piperazine and chloroacetic acid, a classic N-alkylation that produces valuable building blocks like piperazine-1-acetic acid and piperazine-1,4-diacetic acid. We will explore the underlying reaction mechanism, present a robust and reproducible protocol for the selective synthesis of the mono-substituted product, and discuss key characterization and troubleshooting strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic reaction.
Part 1: The Reaction Mechanism
The reaction of piperazine with chloroacetic acid is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism. The core challenge and area of interest in this reaction is controlling the selectivity between mono- and di-alkylation.
Key Mechanistic Steps:
Activation of the Nucleophile: Piperazine is a symmetric diamine with two secondary amine nitrogens.[2] These nitrogen atoms possess lone pairs of electrons, making them nucleophilic. To initiate the reaction, a base is required. The base serves two purposes: it deprotonates one of the piperazine nitrogen atoms, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct during the reaction. Without a base, the HCl formed would protonate the unreacted piperazine, rendering it non-nucleophilic and halting the reaction.
Nucleophilic Attack (SN2): The activated, more nucleophilic piperazine attacks the electrophilic α-carbon of chloroacetic acid (the carbon atom bonded to the chlorine). This attack occurs from the backside relative to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral.
Formation of Mono-substituted Product: This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, yielding piperazine-1-acetic acid.
Secondary Alkylation (Di-substitution): The product, piperazine-1-acetic acid, still contains a secondary amine that is nucleophilic. In fact, the product amine is often more nucleophilic than the starting piperazine due to the electronic effects of the newly added alkyl group.[3] This enhanced nucleophilicity means it can compete with the starting piperazine for the remaining chloroacetic acid, leading to the formation of the di-substituted product, piperazine-1,4-diacetic acid.[4]
The primary factor dictating the ratio of mono- to di-substituted product is stoichiometry. A large excess of piperazine statistically favors the reaction of chloroacetic acid with an unreacted piperazine molecule, thus maximizing the yield of the mono-substituted product.[5] Conversely, using two or more equivalents of chloroacetic acid relative to piperazine will drive the reaction towards the di-substituted product.
Mechanistic Diagram
The following diagram illustrates the stepwise N-alkylation process, highlighting the path to both mono- and di-substituted products.
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Protocol Guide Introduction Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production o...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Application Note & Protocol Guide
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of complex peptides, peptidomimetics, and peptide-drug conjugates. However, researchers frequently encounter bottlenecks related to sequence-dependent aggregation, poor aqueous solubility of the final conjugate, and unwanted side reactions during fluorophore or payload attachment.
As a Senior Application Scientist, I have found that the strategic incorporation of piperazine-based linkers offers a robust solution to these challenges. Unlike highly flexible poly(ethylene glycol) (PEG) chains or rigid aromatic spacers, the piperazine moiety provides a unique balance of structural rigidity (due to its preferred chair conformation) and hydrophilicity (due to its basic nitrogen atoms). This application note details the mechanistic advantages of piperazine linkers in SPPS, focusing on their ability to prevent fluorophore degradation, enhance receptor binding, and act as safety-catch release systems.
Mechanistic Insights: Why Choose a Piperazine Linker? (E-E-A-T)
The selection of a linker in SPPS is never arbitrary; it dictates the physicochemical properties and biological efficacy of the final molecule. Piperazine linkers provide three distinct mechanistic advantages:
Prevention of Spirolactam Formation in Fluorophore Conjugates
When conjugating xanthene dyes (such as Rhodamine B) to the N-terminus of a peptide, direct amide bond formation with a primary amine often leads to an intramolecular nucleophilic attack. This results in the formation of a closed-ring spirolactam , rendering the conjugate non-fluorescent. By introducing a piperazine-succinate linker between the peptide and the dye, the secondary amine of the piperazine ring participates in the amide bond. This steric and electronic modification completely abolishes the nucleophilic attack, locking the dye in its open, highly fluorescent zwitterionic state[1].
Enhancement of Aqueous Solubility
Highly functionalized peptide-drug conjugates, particularly those bearing lipophilic payloads like NSAIDs or platinum(IV) complexes, often suffer from poor aqueous solubility. Studies have demonstrated that substituting standard PEG4 linkers with piperazine-based linkers dramatically increases aqueous solubility (up to 370 mM in aqueous media) due to the protonation state of the piperazine nitrogens at physiological pH[2].
Modulation of Receptor Affinity via Conformational Flexibility
In the development of cyclic biphalin analogues (potent opioid receptor agonists), the choice of the C-terminal linker directly influences receptor subtype selectivity. The incorporation of a flexible piperazine linker at the C-terminus allows the peptide to adopt a conformation that significantly enhances binding to the κ-opioid receptor (KOR), resulting in a balanced, highly potent mixed opioid agonist profile[3][4].
Safety-Catch Cleavage Strategies
Piperazine derivatives are frequently utilized in "safety-catch" linker strategies. For example, phenol-sulfide react-and-release linkers can be used to generate piperazine-2-carboxamide libraries. The linker remains totally stable under both Fmoc and Boc deprotection conditions but becomes labile upon a specific chemical activation (e.g., oxidation to a sulfoxide/sulfone or alkylation), allowing for orthogonal cleavage under mild conditions[5][6].
Comparative Data Analysis
To guide experimental design, Table 1 summarizes the physicochemical and functional differences between piperazine linkers and other standard SPPS linkers.
Table 1: Comparative Analysis of SPPS Linker Systems
Linker Type
Structural Rigidity
Aqueous Solubility Contribution
Primary Application in SPPS
Known Limitations
Piperazine-based
Moderate (Chair conformation)
Very High (Cationic at pH 7.4)
Fluorophore conjugation, solubility enhancement, KOR agonists
May require specialized building blocks
PEG (e.g., PEG4)
Low (Highly flexible)
High
General spacer, half-life extension
Can cause steric entanglement in dense syntheses
Cystamine
Low (Disulfide bond)
Moderate
Reducible/cleavable intracellular delivery
Unstable in reducing environments
Aliphatic (Alkyl)
High (Hydrophobic)
Low
Lipidation, membrane anchoring
Induces aggregation during SPPS
Experimental Workflows & Visualizations
SPPS Workflow for Piperazine-Succinate Conjugation
The following diagram illustrates the logical progression of integrating a piperazine-succinate linker to conjugate a sensitive payload (like Rhodamine B) while preserving its structural integrity.
Caption: Workflow of SPPS incorporating a piperazine-succinate linker for N-terminal cargo conjugation.
Mechanism of Spirolactam Prevention
Caption: Mechanistic pathway illustrating how a piperazine linker prevents spirolactam formation.
Step-by-Step Experimental Protocols
The following protocol details the synthesis of a cell-penetrating peptide equipped with an N-terminal Rhodamine B fluorophore, utilizing a piperazine-succinate linker to ensure maximum fluorescence yield[1].
Protocol: Synthesis of Rhodamine B-Piperazine-Peptide Conjugate
Materials Required:
Rink Amide AM resin (loading: 0.5 mmol/g)
Fmoc-protected amino acids
Fmoc-piperazine-succinate building block (or sequential succinic anhydride and mono-Fmoc-piperazine)
Cleavage Cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5)
Step 1: Peptide Chain Elongation
Swell the Rink Amide resin in DMF for 30 minutes.
Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).
Couple the sequence of interest using Fmoc-AA-OH (4 equiv.), HATU (3.9 equiv.), and DIPEA (8 equiv.) in DMF for 45 minutes at room temperature.
Repeat deprotection and coupling cycles until the desired peptide sequence is assembled.
Step 2: Incorporation of the Piperazine-Succinate Linker
Causality Note: We use a pre-formed Fmoc-piperazine-succinate building block to avoid the risk of cross-linking that can occur if succinic anhydride and free piperazine are coupled sequentially on the solid support.
Deprotect the final N-terminal Fmoc group.
Add Fmoc-piperazine-succinate (4 equiv.), HATU (3.9 equiv.), and DIPEA (8 equiv.) in DMF to the resin.
Agitate for 2 hours at room temperature.
Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).
Remove the Fmoc group from the piperazine moiety using 20% piperidine in DMF.
Step 3: Fluorophore Conjugation
Pre-activate Rhodamine B (3 equiv.) with HATU (2.9 equiv.) and DIPEA (6 equiv.) in a minimal volume of DMF for 5 minutes.
Add the activated Rhodamine B solution to the resin.
Wrap the reaction vessel in aluminum foil to protect the fluorophore from light and agitate overnight (12-16 hours) at room temperature.
Wash the resin extensively with DMF until the flow-through is colorless, followed by DCM washes.
Step 4: Cleavage and Global Deprotection
Treat the resin with the cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.
Filter the resin and precipitate the cleaved peptide conjugate in cold diethyl ether.
Centrifuge, decant the ether, and wash the pellet twice more with cold ether.
Dissolve the crude peptide in ACN/H₂O (1:1) and lyophilize prior to RP-HPLC purification.
References
Cell-Penetrating Peptide-Bismuth Bicycles
Angewandte Chemie International Edition
URL:[Link]
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility
National Institutes of Health (PMC)
URL:[Link]
Cyclic biphalin analogues with a novel linker lead to potent agonist activities at mu, delta, and kappa opioid receptors
National Institutes of Health (PMC)
URL:[Link]
Safety-Catch Linkers for Solid-Phase Peptide Synthesis
Molecules (MDPI)
URL:[Link]
Solution Phase Peptide Synthesis: The Case of Biphalin
ResearchGate
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing 2-(Piperazin-1-yl)acetic Acid Synthesis
Topic: Improving Yield & Selectivity in 2-(Piperazin-1-yl)acetic Acid Synthesis
Audience: Medicinal Chemists, Process Development Scientists
Version: 2.1 (Current as of 2026)
Executive Summary
The synthesis of 2-(piperazin-1-yl)acetic acid (PZA) presents a classic "Zwitterion Trap" in organic chemistry. The molecule possesses a secondary amine, a tertiary amine, and a carboxylic acid, creating complex solubility profiles and isoelectric points (pI). Low yields are rarely due to reaction failure but rather selectivity issues (bis-alkylation) or isolation failure (product remaining in the aqueous mother liquor).
This guide prioritizes the Direct Alkylation and Ester Hydrolysis routes, offering protocols to maximize mono-selectivity and recovery.
Module 1: Reaction Optimization (Upstream)
Q1: I am observing significant formation of N,N'-diacetic acid (bis-alkylated impurity). How do I shift selectivity to the mono-product?
Diagnosis:
Piperazine has two equivalent nucleophilic nitrogens. Once mono-alkylation occurs, the steric bulk increases, but the nucleophilicity of the remaining secondary amine remains high enough to compete for the alkylating agent, especially if the alkylating agent is added too quickly or in stoichiometric equivalence.
Corrective Protocol (The "High-Dilution Inverse" Method):
Stoichiometry: You must use a large excess of piperazine (3.0 – 5.0 equivalents). This statistical forcing is the only non-protecting-group way to ensure the alkyl halide encounters unreacted piperazine rather than the mono-product.
Addition Mode: Do not dump reagents together. Add the alkylating agent (e.g., Chloroacetic acid or Ethyl bromoacetate) dropwise to the piperazine solution.
Temperature: Lower temperatures (0°C to 10°C) during addition favor the kinetic product (mono-alkylation).
Data: Stoichiometry vs. Selectivity
Reaction of Piperazine with Ethyl Bromoacetate (THF, 0°C)
Piperazine Equivalents
Mono-Product Yield (%)
Bis-Impurity (%)
Recovery Difficulty
1.0 eq
45%
35%
High
2.0 eq
68%
15%
Moderate
4.0 eq
88%
< 3%
Low (requires specific workup)
Technical Insight: If reagents are expensive, consider the N-Boc Protection Route . React N-Boc-piperazine with chloroacetic acid, then deprotect with TFA/DCM. This guarantees 100% mono-selectivity but adds two synthetic steps.
Module 2: Isolation & Purification (Downstream)
Q2: My TLC shows full conversion, but I recover <20% yield after aqueous workup. Where is my product?
Diagnosis:
You likely performed a standard extraction (DCM/Water). 2-(Piperazin-1-yl)acetic acid is a zwitterion. It is highly water-soluble at neutral pH and insoluble in most organic solvents (DCM, EtOAc, Ether). It is currently in your aqueous waste stream.
Corrective Protocol (The "Isoelectric Precipitation" Method):
Do not use liquid-liquid extraction. Use isoelectric point (pI) precipitation or ion exchange.
Determine pI: The calculated pI of PZA is approximately 6.0 – 6.5 .
Acidification: If the reaction was basic (pH > 10), acidify carefully with conc. HCl to pH ~2 to protonate everything (solubilizing the species).
Concentration: Evaporate the reaction solvent (water/alcohol) to a minimal volume.
Neutralization to pI: Slowly add 50% NaOH or Ammonia until pH reaches 6.0 .
The "Crash Out": Add a non-solvent (Isopropanol or Acetone) to the aqueous slurry. The inorganic salts (NaCl) and the zwitterionic product will precipitate.
Desalting: Filter the solids. To remove NaCl, suspend the solid in hot Ethanol (PZA is slightly soluble; NaCl is not) or use an Ion Exchange Resin (Dowex 50W).
Q3: How do I remove the excess piperazine used to drive the reaction?
Strategy:
Piperazine (SM) has a different solubility profile than the zwitterionic product.
Distillation: Piperazine sublimes/distills at relatively low temperatures under vacuum. High-vacuum drying (50°C, <1 mbar) can remove significant amounts of free piperazine.
Solvent Wash: Free piperazine is soluble in DCM/Chloroform. The zwitterionic product is not.
Step: Suspend the crude solid in DCM. Sonicate. Filter. The solid is your product; the filtrate contains the excess piperazine.
Module 3: Visual Workflows
Diagram 1: Reaction Pathway & Impurity Logic
This diagram illustrates the kinetic competition between mono- and bis-alkylation.
Caption: Kinetic competition in piperazine alkylation. Excess starting material blocks the second alkylation step.
Diagram 2: Isolation Decision Tree
Follow this flow to prevent product loss in the aqueous phase.
Caption: Isolation strategy based on chemical form. Note the divergence for Zwitterions.
Module 4: Recommended Protocols (Step-by-Step)
Protocol A: The "Ester Route" (Recommended for Purity)
Using ethyl chloroacetate followed by hydrolysis avoids handling the zwitterion until the final step.
Alkylation:
Dissolve Piperazine (4.0 eq) in DCM or THF.
Cool to 0°C.
Add Ethyl Chloroacetate (1.0 eq) dropwise over 1 hour.
Stir at RT for 4 hours.
Workup: Wash with water (removes excess piperazine salts). Dry organic layer.[1][2] Evaporate. Result: Ethyl 2-(piperazin-1-yl)acetate (Oil).
Reflux for 3-4 hours (hydrolysis is auto-catalyzed or requires mild base).
Isolation: Acidify with HCl to pH 2, then evaporate to dryness. Extract the solid residue with hot ethanol to leave NaCl behind. Evaporate ethanol to yield the hydrochloride salt of the product.
Protocol B: Direct Alkylation (Recommended for Scale/Cost)
Direct reaction with Chloroacetic acid in water.
Dissolve Piperazine (3.0 eq) in water.
Adjust pH to ~10.
Add Chloroacetic acid (1.0 eq) solution slowly at 10°C.
Maintain pH ~10 with NaOH addition during reaction.
Isolation: Acidify to pH 2 with HCl. Evaporate water.
Purification: Digest the solid residue in Methanol (removes some impurities). For high purity, pass the aqueous solution through a Cation Exchange Resin (e.g., Dowex 50) . Elute with Ammonia solution.
References
Synthesis of Cetirizine Intermediates (Piperazine Alkylation Context)
Mono-alkyl
Source:Organic Letters, 2016, 18, 5272-5275.[3] "Facile Pd-Catalyzed Methodology... Using 2.5 eq. piperazine as solvent."
Relevance: Validates the "Excess Piperazine" stoichiometry rule for mono-selectivity.
Source:Journal of Chemical & Engineering Data. "Dissociation Constants and Isoelectric Points of Amino Acids." (General Reference for pI calculation logic).
Source: U.S. Patent 2,919,275. "Purification of piperazine.
Technical Support Center: Piperazine Removal Strategies
The "Piperazine Problem": Executive Summary Piperazine is a deceptive reagent. While structurally simple, its physical properties create a "perfect storm" for purification difficulties.
Author: BenchChem Technical Support Team. Date: March 2026
The "Piperazine Problem": Executive Summary
Piperazine is a deceptive reagent. While structurally simple, its physical properties create a "perfect storm" for purification difficulties. It is a solid that sublimes (clogging rotovaps), a base that streaks on silica, and a polar molecule that resists extraction into non-polar solvents.
This guide moves beyond generic advice. We utilize the specific
values of piperazine ( and ) to engineer self-validating removal protocols.
Quick Selection Guide: Which Method Fits Your Reaction?
Scenario
Recommended Method
Why?
Product is Neutral/Acidic
Liquid-Liquid Extraction (pH Controlled)
Exploits piperazine's basicity to trap it in water.
"Catch and release" purification for rapid cleanup.
Piperazine is in Large Excess
Derivatization (The "Hack")
Converts piperazine to a non-polar amide, altering for easy flash chromatography.
Strategic Decision Framework
Before choosing a protocol, analyze your crude mixture using this logic flow.
Figure 1: Decision matrix for selecting the optimal piperazine removal strategy based on product chemistry and scale.
Method A: The pH-Switch Extraction (Standard Protocol)
Best For: Amide couplings where the product is neutral.
Mechanism: Piperazine is a diamine.[1] To force it entirely into the aqueous layer, we must protonate both nitrogens.
(Monoprotonation)
(Diprotonation)
Critical Insight: Many researchers wash with "weakly acidic" water (pH 4-5) and fail. You must drop the pH below 3.3 (2 units below
) to ensure >99% of piperazine exists as the water-soluble dication ().
Step-by-Step Protocol
Dilution: Dilute the reaction mixture with a non-water-miscible solvent (DCM or EtOAc).
Note: If your reaction solvent was DMF or DMSO, dilute 10x with EtOAc to prevent the polar solvent from dragging piperazine into the organic layer.
The Acid Wash:
Prepare 1.0 M HCl (or 10% Citric Acid for acid-sensitive products, though HCl is superior for piperazine).
Wash the organic layer 3 times.
Validation Step: Check the pH of the aqueous output. It must be pH < 3. If it is neutral, the piperazine has buffered your acid; add more acid.
The Brine Polish: Wash the organic layer once with saturated brine to remove entrained water.
Drying: Dry over
and concentrate.
Troubleshooting:
Issue: Product precipitates during acid wash.
Fix: Your product might be protonating. Switch to Method C .
Method B: Resin Scavenging (The "Clean" Method)
Best For: Medicinal chemistry scales (<1g), library synthesis, or when the product is also a base.
Mechanism: Use a solid-supported electrophile (Isocyanate resin) to covalently bind unreacted piperazine. The resin-bound impurity is then filtered off.[2][3][4]
Protocol: Isocyanate Scavenging
Reagents: Polystyrene-Isocyanate (PS-NCO) or MP-Isocyanate resin (typical loading 1.0–1.5 mmol/g).
Calculation: Determine the theoretical excess of piperazine remaining (e.g., if you used 2.0 eq in the reaction, assume 1.0 eq remains).
Stoichiometry: Add 3.0 equivalents of resin relative to the excess piperazine.
Incubation:
Add resin directly to the reaction mixture (DCM, THF, or DMF).
Shake or stir gently (do not use a magnetic stir bar as it grinds the resin) for 4–12 hours at room temperature.
Acceleration: Heating to 40°C reduces time to <2 hours.
Filtration: Filter through a fritted syringe or Buchner funnel. Rinse the resin cake with DCM to recover all product.
Validation: Spot the filtrate on TLC. The baseline piperazine spot (ninhydrin stain) should be absent.
Figure 2: Workflow for solid-phase scavenging of piperazine.
Method C: Derivatization (The "Chemist's Hack")
Best For: Large scale (>10g) or when reagents must be cheap.
Mechanism: Convert the highly polar, basic piperazine into a non-polar, neutral bis-acetamide or bis-trifluoroacetamide. This shifts the impurity's
drastically, allowing easy separation on silica gel.
Protocol
Quench: At the end of the reaction, add Acetic Anhydride (
) or Trifluoroacetic Anhydride (TFAA) .
Amount: Add 1.5 equivalents relative to the excess piperazine.
Reaction: Stir for 30 minutes.
Observation: The mixture may warm slightly.
Workup: Perform a standard aqueous wash (sat.
) to remove excess anhydride/acid.
Purification:
The piperazine is now 1,4-diacetylpiperazine .
This byproduct is non-basic and has significantly different solubility/polarity than the free amine. It will likely elute much earlier (if using TFAA) or later (if using
vs non-polar product) in flash chromatography, eliminating the "streaking" baseline issue.
FAQ & Troubleshooting
Q1: I tried rotovapping the piperazine off, but white crystals clogged my vacuum lines. What happened?A: Piperazine sublimes readily.[5] When you apply high vacuum and heat (even mild heat), it transitions from solid to gas, travels up the bump trap, and resolidifies immediately upon hitting the cooler parts of the condenser.
Fix: Do not rely on evaporation. Use Method A (Extraction) or Method D (SCX Cartridge) before evaporation. If you must distill, use a heated condenser line, but this is operationally difficult.
Q2: My product is water-soluble, so I can't do an aqueous wash. How do I remove piperazine?A: Use Strong Cation Exchange (SCX) Chromatography .
Dissolve mixture in MeOH.
Load onto an SCX cartridge.
Wash with MeOH (Neutral/Acidic impurities elute; Piperazine and Product stick).
Elute with 2M
in MeOH . Both amines elute.
Wait, this didn't separate them! Correct. If both are amines, SCX only removes non-basic impurities.
Correct Strategy for Water-Soluble Amines: Use Method B (Isocyanate Resin) . The resin binds the secondary amine (piperazine) but will not bind a tertiary amine product. If your product is also a secondary amine, you require Reverse Phase (C18) Prep-HPLC.
Q3: Can I use silica gel chromatography directly?A: Only if you modify the mobile phase. Piperazine streaks badly on silica due to interaction with acidic silanols.
The "Triethylamine Trick": Add 1% Triethylamine (TEA) or 1%
to your DCM:MeOH eluent. This saturates the silica sites, allowing piperazine to elute as a tighter band, though it will still be very polar ( in 10% MeOH/DCM).
References
Physical Properties & pKa: Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Link
Scavenging Protocols: Biotage Application Note. (2016).[2] Scavenging Amines using MP-Isocyanate and PS-Isocyanate. Link
Purification Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Industrial Removal (Distillation/Azeotrope): Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. US Patent 7271292B2. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling Hygroscopic Dihydrochloride Salts
Status: Operational
Ticket ID: REF-2HCl-PROTOCOLS
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Introduction: The "Invisible" Variable in Your Data
Welcome to the technical support hub. You are likely here because your compound—a dihydrochloride (2HCl) salt—is behaving erratically. It might be turning into a gel on the balance, your calculated concentrations are failing in bioassays, or your stock solutions are precipitating.
The Science: Dihydrochloride salts are chosen in drug development to enhance the solubility of basic drugs. However, the presence of two moles of hydrochloric acid per mole of active pharmaceutical ingredient (API) creates a crystal lattice with high lattice energy but also high affinity for atmospheric water. When the Critical Relative Humidity (CRH) of the salt is lower than your lab's humidity, the salt undergoes deliquescence —it dissolves in its own adsorbed water.
This guide replaces "best practices" with physics-based protocols to eliminate moisture as a variable in your research.
Module 1: Storage & Integrity (The Pre-Analytical Phase)
The Problem: "My solid compound looks sticky or has collapsed into a glass-like puck."
The Cause: The container seal was insufficient, or the headspace air contained enough moisture to initiate a phase change.
Protocol 1.1: The Inert Barrier System
Never rely on the original vendor cap alone once the seal is broken.
Primary Seal: Parafilm is permeable to water vapor over time. Use electrical tape or specialized vinyl sealing tape for long-term storage.
Secondary Containment: Store the vial inside a desiccator containing active silica gel or Drierite.
The "Warm-Up" Rule: If stored at -20°C, never open the vial until it has reached room temperature (approx. 30–45 mins). Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, ruining it instantly.
Visual Workflow: Storage Logic
Figure 1: The "Warm-Up" cycle is the single most violated protocol in handling hygroscopic salts, leading to immediate degradation.
Module 2: Weighing Mechanics (The Critical Error Point)
The Problem: "The mass reading on the balance keeps drifting upwards."
The Cause: Kinetic water uptake. You are measuring the rate of hydration, not the mass of the drug.
Protocol 2.1: Weighing by Difference (The Gold Standard)
Do not weigh hygroscopic dihydrochlorides onto an open weigh boat. The error rate can exceed 15% due to water weight.
Prepare: Dry a glass weighing bottle (with lid) in an oven; cool in a desiccator.
Load: Add approximately the amount of salt you need to the bottle. Close the lid.
Initial Weigh (M1): Place the closed bottle on the analytical balance. Tare is ZERO. Record mass.
Transfer: Remove bottle, open it, and tap sample into your receiving vessel (flask/tube). Do not use a spatula if possible; tapping prevents static transfer loss.
Final Weigh (M2): Immediately recap the bottle and place it back on the balance.
Calculate: Mass of Drug =
.
Why this works: You never weigh the salt while it is exposed to the balance's environment. You only measure the closed bottle.
Visual Workflow: Weighing Logic
Figure 2: Weighing by difference eliminates "mass drift" caused by moisture absorption during the weighing process.
Module 3: Solubilization & Stock Preparation
The Problem: "My cells died," or "The compound precipitated in the buffer."
The Cause: Dihydrochloride salts are acidic. Dissolving them releases 2 equivalents of H+.
Protocol 3.1: The Acidity Trap
A 10 mM solution of a dihydrochloride salt in unbuffered water can drop the pH to ~3.0–4.0.
Impact: This shocks cells in culture or alters the ionization state of proteins in biochemical assays.
Solution: Always dissolve the salt in a strong buffer (PBS, HEPES) or DMSO first. If using water, verify pH and adjust with NaOH immediately.
Protocol 3.2: Stoichiometry Correction
You must account for the molecular weight (MW) of the salt and the water content.
Formula:
(Note: % Water should be determined via TGA or Certificate of Analysis).
FDA/NIH Guidelines. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. National Institutes of Health. Link
Mettler Toledo. Proper Weighing of Hygroscopic Substances: Weighing by Difference. Mettler Toledo Laboratory Weighing Guide. Link
Pharmaceutical Technology. Salt Selection in Drug Development. PharmTech, Vol 45, Issue 5. Link
Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard industry text for salt properties).
Technical Support Center: Troubleshooting Piperazine Dihydrochloride (2HCl) Solubility
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve piperazine dihydrochloride (piperazine·2HCl) in organic solvents for downstream synt...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal.
As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve piperazine dihydrochloride (piperazine·2HCl) in organic solvents for downstream synthesis, NMR analysis, or mass spectrometry. The fundamental issue stems from thermodynamics and molecular structure: piperazine 2HCl is an ionic salt. While the free base of piperazine is highly soluble in water and readily soluble in methanol, the dihydrochloride salt boasts a rigid crystalline lattice that overwhelmingly favors highly polar, aqueous environments[1].
This technical guide provides a deep dive into the causality of its solubility profile, quantitative data, and self-validating protocols to help you overcome these thermodynamic barriers in your workflows.
Section 1: The Thermodynamics of Piperazine 2HCl Solubility
Salts like piperazine 2HCl dissolve via ion-dipole interactions. In water, the high dielectric constant (
) effectively shields the separated piperazinium cations and chloride anions, making it highly soluble (up to 41% w/v at 20 °C)[2].
However, in organic solvents with lower dielectric constants (e.g., dichloromethane, hexane, or even ethanol), the enthalpy of solvation cannot overcome the high lattice energy of the salt. Consequently, piperazine 2HCl is completely insoluble in non-polar organic solvents and only slightly soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO)[2][3][4]. Attempting to dissolve this salt in non-polar media without chemical modification will inevitably result in a persistent suspension.
Section 2: Quantitative Solubility Profile
To facilitate proper solvent selection before beginning your experiment, the following table synthesizes the solubility data for piperazine 2HCl across various media.
When your protocol dictates the use of an organic solvent, you must choose between utilizing a polar aprotic/protic solvent or chemically altering the compound (free-basing) to reduce its polarity. Follow the decision matrix below.
Decision matrix for piperazine 2HCl dissolution based on target solvent polarity.
Section 4: Self-Validating Experimental Protocols
Protocol A: Direct Dissolution in Polar Organic Solvents (Methanol/DMSO)
Use this protocol when your downstream application (e.g., MS or specific coupling reactions) tolerates polar solvents.
Weighing: Transfer the required mass of piperazine 2HCl into a dry glass vial.
Solvent Addition: Add the polar organic solvent (e.g., Methanol or DMSO). Aim for a maximum concentration of 10 mg/mL to prevent saturation[3][4].
Agitation & Thermal Energy: Sonicate the suspension for 10 minutes at 40 °C. The acoustic cavitation and thermal energy help overcome the lattice energy.
Validation Check: Visually inspect the solution against a dark background. If the solution is completely transparent with no Tyndall effect (scattering of light by particulates), dissolution is complete. If particulates remain, add a co-solvent (e.g., 5-10% v/v
) dropwise until clear.
Protocol B: Free-Basing for Non-Polar Organic Solvents (DCM/EtOAc)
Use this protocol when you strictly require piperazine in a non-polar solvent. By neutralizing the hydrochloride salt, you generate the free base, which is highly soluble in organic media[1].
Aqueous Dissolution: Dissolve 1.0 g of piperazine 2HCl in 5 mL of deionized water. It will dissolve rapidly due to its high aqueous solubility limit (410 mg/mL)[2].
Neutralization: Slowly add 2.5 molar equivalents of a strong aqueous base (e.g., 5M NaOH) dropwise while stirring in an ice bath (the neutralization is highly exothermic).
Validation Check 1 (pH): Spot the solution onto universal pH paper. The pH must be > 10 to ensure complete deprotonation of both secondary amines.
Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 15 mL of Dichloromethane (DCM).
Validation Check 2 (TLC): Spot the remaining aqueous layer on a TLC plate, elute, and stain with Ninhydrin. A lack of a purple spot confirms that all piperazine has been successfully transferred to the organic phase.
Drying & Concentration: Dry the combined DCM layers over anhydrous
, filter, and evaporate under reduced pressure to yield the organic-soluble piperazine free base.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I just heat piperazine 2HCl in DCM to force it into solution?A: No. Piperazine 2HCl is an ionic solid. Heating a non-polar solvent like DCM (which boils at 39.6 °C) will not provide sufficient thermal energy to break the ionic lattice. It will remain entirely suspended[2].
Q: Why does my piperazine 2HCl precipitate when I add my organic reagent?A: If you dissolved the salt in a small amount of water and then added a large volume of an organic solvent (like acetone or THF), you have effectively lowered the dielectric constant of the bulk mixture. This causes the salt to crash out (anti-solvent precipitation). You must either use a phase-transfer catalyst or free-base the piperazine first.
Q: Is the free base as stable as the dihydrochloride salt?A: The dihydrochloride salt is significantly more stable and less prone to oxidation or atmospheric
absorption. The free base is hygroscopic and absorbs water and from the air to form solid compounds, so it should be used immediately after extraction or stored tightly sealed under an inert gas (Nitrogen/Argon)[1].
References
National Center for Biotechnology Information. "Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem." nih.gov.
Technical Support Center: pH Optimization for Piperazinyl Acetic Acid Coupling
Introduction: The Zwitterionic Challenge Coupling piperazinyl acetic acid derivatives presents a unique "isoelectric trap." Unlike standard amino acids, the piperazine core contains a basic secondary amine ( ) while the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Zwitterionic Challenge
Coupling piperazinyl acetic acid derivatives presents a unique "isoelectric trap." Unlike standard amino acids, the piperazine core contains a basic secondary amine (
) while the acetic acid tail provides an acidic carboxyl group ().
In a neutral solution (pH ~7), the molecule exists predominantly as a zwitterion (net charge 0), leading to:
Poor Solubility: Aggregation at the isoelectric point (pI).
Reactivity Deadlock: The carboxylate is stable (unreactive), and the amine is protonated (non-nucleophilic).
To achieve high yields, you must decouple the activation step from the coupling step using a dynamic pH strategy. This guide details the "Two-Stage pH Shift" protocol to navigate this landscape.
Module 1: The Two-Stage pH Shift (Mechanism & Theory)
Q: Why does my one-pot reaction yield <20% product?
A: You are likely running the reaction at a "compromise pH" that satisfies neither the coupling agent nor the nucleophile.
The Conflict: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are most stable and active at pH 4.5–6.0 . However, the amine nucleophile (the coupling partner) requires a pH > 7.5 to be deprotonated and reactive.
The Result: At pH 7.0, EDC hydrolyzes faster than it activates the carboxyl group, and the activated ester (O-acylisourea) hydrolyzes before the amine can attack.
The Solution: Temporal pH Separation
You must perform the activation in an acidic buffer, then shift to a basic buffer for the coupling event.
Figure 1: The Two-Stage pH Shift Protocol. Decoupling activation from conjugation prevents hydrolysis and maximizes yield.
Q: My reaction mixture turns cloudy immediately upon adding EDC. Is this a precipitate?
A: Yes, this is likely Isoelectric Precipitation .
Mechanism: As you add EDC (typically as an HCl salt), the pH drops. If the pH passes through the isoelectric point (pI) of your piperazinyl derivative or the protein carrier, the net charge becomes zero. Electrostatic repulsion is lost, and hydrophobic interactions drive aggregation.
Correction:
Check Buffer Strength: Ensure your MES buffer is at least 0.1 M to resist pH swings from EDC-HCl addition.
Solvent Doping: Add 5–10% DMSO or DMF to the aqueous buffer. This disrupts hydrophobic aggregation without denaturing most proteins or inhibiting EDC.
Q: Can I use Tris or Glycine buffers to maintain solubility?
A:ABSOLUTELY NOT.
Reason: Tris and Glycine contain primary amines.[1] EDC will activate your piperazinyl carboxyl group, which will then immediately couple to the Tris/Glycine buffer molecules instead of your target.
Alternative: Use MES (2-(N-morpholino)ethanesulfonic acid) for the acidic step and Phosphate or HEPES for the basic step.
Module 3: Impurity Control (DKP & Racemization)
Q: I see a mass peak corresponding to [M-18]. What is this?
A: This indicates Diketopiperazine (DKP) formation or intramolecular cyclization.
The Risk: If the piperazine ring nitrogen is unprotected, or if you are creating a dipeptide sequence, the basic conditions required for coupling (pH > 8) can catalyze the attack of the N-terminal amine onto the activated ester, forming a cyclic byproduct.
Prevention:
Steric Control: Use bulky protecting groups (e.g., Boc/Fmoc) on the piperazine secondary amine if it is not involved in the bond formation.
pH Ceiling: Do not exceed pH 8.0. DKP formation is base-catalyzed.
Speed: Perform the coupling step quickly (1–2 hours) rather than overnight. The kinetic product (linear amide) forms faster than the thermodynamic product (DKP).
Module 4: Experimental Protocols
Protocol A: The "Two-Stage" Aqueous Coupling (Recommended)
Best for: Coupling piperazinyl acetic acid to proteins or soluble amines.
Reagents:
Buffer A (Activation): 0.1 M MES, 0.5 M NaCl, pH 6.0.
Buffer B (Coupling): 10X PBS (Phosphate Buffered Saline), pH 7.4.
Activators: EDC (freshly prepared 10 mg/mL in water), Sulfo-NHS.
Step-by-Step:
Solubilization: Dissolve piperazinyl acetic acid in Buffer A to a concentration of 1–5 mg/mL.
Activation: Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents).
Note: The excess NHS is crucial to stabilize the intermediate.
Incubation: React for 15 minutes at room temperature.
Checkpoint: The pH must remain between 5.0 and 6.0.[1][2]
Quench (Optional but recommended): Add 2-mercaptoethanol (20 mM final) to quench unreacted EDC if the protein partner is sensitive to crosslinking.
Coupling:
Add the amine-containing partner (e.g., protein/peptide).[1][3][4][5]
IMMEDIATELY add Buffer B to raise the final pH to 7.2–7.5.
Completion: Incubate for 2 hours at room temperature. Desalt or dialyze to remove byproducts.
Critical: Monitor "apparent pH" using wet pH paper. It should read ~8–9.
React for 2–4 hours.
Summary of pH Critical Values
Parameter
Optimal Range
Consequence of Deviation
Activation pH
4.5 – 6.0
< 4.0: Low carboxylate reactivity.> 6.5: Rapid hydrolysis of O-acylisourea.
Coupling pH
7.2 – 8.0
< 7.0: Amine partner is protonated (unreactive).> 8.5: Hydrolysis of NHS-ester; DKP formation.
Piperazine pKa
~5.3 / ~9.8
The secondary amine is highly basic; requires strong buffering to keep pH stable.
References
Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry: EDC and NHS Coupling Mechanisms. Retrieved from .
BenchChem. Technical Support Center: Optimizing pH for EDC/NHS Reactions. Retrieved from .
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[7] Journal of Pharmaceutical Sciences, 87(3), 283-288.[7] .
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for "Two-Stage" pH protocols).
Sigma-Aldrich. Peptide Coupling Reagents: HATU and HBTU Applications. Retrieved from .
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Bis-Alkylation during N-Functionalization
Status: Operational | Ticket ID: PIP-MONO-001 | Lead Scientist: Dr. A. Vance
Welcome to the Support Center
You are likely here because your LC-MS shows a dominant peak at M + 2(R) instead of M + R. The functionalization of piperazine is a classic problem in organic synthesis: the product of the first alkylation is often more nucleophilic than the starting material, leading to a runaway reaction (Bis-Alkylation).
This guide prioritizes control . We move from the most robust methods (Protection Strategies) to optimization techniques for direct alkylation (Stoichiometry & pH Control).
Module 1: Diagnostic & Mechanism
Q: Why does the reaction not stop at the mono-substituted product?
A: This is a kinetic issue driven by electronic effects.
In a standard
reaction with an alkyl halide, the alkyl group introduced onto the nitrogen is electron-donating (inductive effect). This increases the electron density on the second nitrogen (via the ring system and general basicity changes), often making the mono-alkylated product () react faster than the unsubstituted piperazine ().
Visualization: The Competing Kinetic Pathway
The following diagram illustrates the "Runaway" effect where
.
Caption: Kinetic competition in direct alkylation. If k2 > k1, bis-alkylation dominates.
Module 2: The Gold Standard (Protection Strategy)
Q: I need >95% purity for a SAR study. What is the most reliable method?
A: Do not attempt direct alkylation. Use a Mono-Protection Strategy .
The most robust workflow involves using N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The Boc group sterically and electronically deactivates one nitrogen, forcing reaction exclusively at the distal amine.
Protocol A: Mono-Alkylation via N-Boc Intermediate
Note: N-Boc-piperazine is commercially available, but can be synthesized if cost is a factor.
Step
Reagents
Conditions
Critical Note
1. Protection
Piperazine (excess),
DCM or MeOH,
Use pH control (acetic acid) or excess piperazine to avoid Bis-Boc formation [1].
2. Alkylation
N-Boc-Piperazine, R-X, Base ( or )
ACN or DMF,
The Boc group prevents reaction at N1. Monitor by TLC/LCMS.
3. Deprotection
TFA/DCM (1:4) or HCl/Dioxane
RT, 1-2 hours
Evaporate TFA completely. Free base the product using ion-exchange resin or basic extraction.
Why this works: The carbamate (Boc) withdraws electrons, rendering the protected nitrogen non-nucleophilic.
Module 3: Stoichiometry & pH Control (Direct Alkylation)
Q: I cannot use protecting groups (atom economy/time constraints). How do I optimize direct alkylation?
A: You must manipulate Statistics and Protonation States .
If you must alkylate directly, you have two main levers:
High Dilution & Excess: Overwhelm the alkylating agent with starting material.
Acidic Control: Protonate the product as it forms.
Protocol B: The "High-Excess" Method
This method relies on statistical probability. By having a vast excess of piperazine, the alkyl halide is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.
Dissolve Piperazine (5.0 to 10.0 equivalents) in solvent (ACN or EtOH).
Add Alkyl Halide (1.0 equivalent) dropwise over 1 hour (use a syringe pump if possible).
Crucial: The excess piperazine can be removed by sublimation (if solid) or by selective extraction.
Extraction Tip: Piperazine is highly water-soluble. Mono-alkylated products often have higher lipophilicity. Partition between Water (pH > 10) and DCM/EtOAc. Wash organic layer 5x with brine to remove residual unsubstituted piperazine.
Protocol C: The Mono-Hydrochloride Salt Method
This exploits the pKa difference. By using piperazine monohydrochloride, you statistically block one site with a proton.
Reagents: Piperazine
HCl (1 eq), R-X (0.8 eq), Base (optional, weak).
Mechanism: The monohydrochloride exists in equilibrium. The free amine reacts.[2] Once alkylated, the product (often more basic) may sequester the proton, effectively "protecting" itself, or the stoichiometry simply limits the available free amine sites [2].[3]
Module 4: Advanced Troubleshooting (FAQs)
Decision Logic for Method Selection
Use the following workflow to decide which protocol fits your constraints.
Caption: Decision tree for selecting the optimal functionalization strategy.
FAQ: Common Issues
Q: My product is stuck in the aqueous phase during workup.A: Piperazine derivatives are polar.[1]
Fix: Do not use simple extraction. Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction from the aqueous phase. Alternatively, saturate the aqueous phase with NaCl (salting out) to force the organic amine into the organic layer.
Q: Can I use Reductive Amination instead?A:Yes, and you should.
If your "R" group can be derived from an aldehyde or ketone, reductive amination (using Sodium Triacetoxyborohydride, STAB) is superior to
alkylation.
Why: The intermediate iminium ion forms, is reduced, and the resulting amine is less likely to react again with the ketone/aldehyde under the specific steric/electronic conditions compared to a reactive alkyl halide [3].
Q: How do I separate the Bis-alkylated byproduct from the Mono?A: If you have a mixture, exploit the polarity difference.
TLC: The Bis-product is usually less polar (travels higher) than the Mono (secondary amine) and the unsubstituted Piperazine (most polar).
Chromatography: Use a DCM:MeOH:NH4OH gradient (e.g., 90:10:1). The ammonia is critical to prevent tailing of the secondary amine on silica.
References
ResearchGate. Direct electrophilic N‐alkylation of piperazine under controlled stoichiometry. Available at: [Link]
Google Patents.Purification of piperazine (US2919275A).
Technical Support Center: Ion Exchange Purification of Piperazinyl Acetic Acid
Case ID: PAA-IX-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The Physicochemical Challenge Welcome to the Technical Support Center.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PAA-IX-PUR-001
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Physicochemical Challenge
Welcome to the Technical Support Center. You are likely here because purifying 2-(1-piperazinyl)acetic acid (PAA) is presenting low yields or high salt contamination.
PAA is an amphoteric molecule (zwitterion). It contains:
Acidic Group: Carboxylic acid (
)
Basic Groups: Distal secondary amine (
) and proximal tertiary amine ().
The Core Problem: At neutral pH (pH 7), PAA exists largely as a zwitterion (net charge near 0). It will not bind effectively to either cation or anion exchangers, leading to "breakthrough" (product loss).
The Solution: We must exploit pH switching to force the molecule into a distinct cationic state to separate it from inorganic salts and non-ionic impurities.
Module 1: The Protocol (Standard Operating Procedure)
Ticket #101: "My product is eluting immediately during loading (Breakthrough)."
Diagnosis: Incorrect Feed pH.
Technical Explanation: If your feed pH is near 4.5 or higher, the proximal nitrogen loses its proton, and the carboxyl group deprotonates. The molecule becomes zwitterionic (net neutral) or anionic, preventing binding to the negatively charged cation exchange resin.
The Fix:
Acidify your feed solution to pH 1.5 - 2.0 using HCl before loading.
Ensure the resin was fully regenerated to the
form.
Ticket #102: "I have high salt (NaCl) in my final product."
Diagnosis: Co-elution of inorganic cations.
Technical Explanation: Sodium ions (
) bind to the resin alongside PAA. If you elute immediately with strong base, both and PAA release together.
The Fix: Use the "Displacement Chromatography" effect.
Load the column until you see PAA breakthrough (saturation). PAA has a higher affinity for the resin than
due to its dicationic nature at pH 2. It will displace the sodium ions down the column.
Alternatively, use a Fractionated Elution :
Wash with 0.1M HCl first (removes loosely bound species).
Elute with a gradient of Ammonia (0.1M
2.0M). PAA often elutes later than simple inorganic cations due to hydrophobic interaction with the resin backbone.
Ticket #103: "My recovery yield is low (< 60%)."
Diagnosis: Hydrophobic Adsorption or Crystallization.
Technical Explanation: The piperazine ring is moderately hydrophobic. It may stick to the styrene-divinylbenzene backbone of the resin via Van der Waals forces, not just ionic bonding.
The Fix:
Add Organic Modifier: Add 10-20% Ethanol or Methanol to your elution buffer. This disrupts hydrophobic interactions.
Check Solubility: PAA has an isoelectric point (pI) where solubility is lowest.[2] If the concentration inside the column is too high during the pH transition (from acid to base), PAA may crystallize inside the bead pores. Reduce loading concentration.
Module 3: Visualizing the Workflow
Figure 1: Cation Exchange Logic Flow
This diagram illustrates the charge-state manipulation required for successful purification.
Caption: Workflow for capturing PAA on Strong Acid Cation resin by manipulating pH-dependent charge states.
Figure 2: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common failures in PAA ion exchange purification.
References
ChemicalBook. (2026). 2-(Piperazin-1-yl)acetic acid Properties and Synthesis. Retrieved from
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data.[3][5] Retrieved from [Semantic Scholar]([Link]
Cummins, P. M., et al. (2017). Ion-Exchange Chromatography: Basic Principles and Application. Dublin City University. Retrieved from
BenchChem. (2024). Troubleshooting poor solubility of piperidine-4-acetic acid compounds. (Analogous chemistry). Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Topic: Stability, Solubility, and Analytical Troubleshooting for Aqueous Solutions
Compound: 2-(Piperazin-1-yl)acetic acid dihydrochloride
CAS: 496808-05-0 (dihydrochloride salt); 37478-58-3 (free acid/hydrate)
Audience: Analytical Chemists, Formulation Scientists, and Pharmacologists[1][2]
Introduction: The Molecule & The Challenge
Welcome to the technical guide for 2-(Piperazin-1-yl)acetic acid 2HCl . This compound is a critical intermediate in the synthesis of piperazine-based antihistamines (e.g., Cetirizine derivatives) and a common linker in medicinal chemistry.[3]
The Core Challenge: Users frequently underestimate two properties of this molecule:
The "Invisible" Nature: It lacks a strong chromophore, making standard UV-HPLC detection difficult.[1][2][3]
The "Hidden" Acidity: As a dihydrochloride salt, it creates highly acidic aqueous solutions, which can shock sensitive biological assays or alter the solubility of co-solutes.[3]
This guide moves beyond basic datasheets to address the causality of instability and analytical failures.
Module 1: Dissolution & Speciation (The "Hidden" Acid)[2][3]
User Issue: "My solution pH dropped drastically upon addition."
Technical Insight:
The dihydrochloride salt (2HCl) releases two equivalents of protons (
) for every mole of compound.[2][3] Upon dissolution in water, the pH can drop to ~1.0–2.0 depending on concentration.[3] This is not a sign of degradation; it is the expected behavior of the salt.[3]
Speciation Logic:
The molecule contains three ionizable groups:
In water (without buffer), the 2HCl salt exists as the fully protonated cationic species.[3] To achieve the zwitterionic form or the free base, you must actively titrate with a base (e.g., NaOH).[3]
Visualizing the Dissolution & pH Impact
Figure 1: Speciation changes with pH.[1][2] Note that the acidic form (yellow) is oxidatively stable, while the basic form (blue) exposes the secondary amine to oxidation.[3]
Module 2: Stability & Storage Guidelines
FAQ: "Is the aqueous solution stable at room temperature?"
Verdict:Yes, but conditional.
The 2HCl salt solution is chemically stable against hydrolysis because the molecule lacks hydrolyzable ester or amide bonds (the acetic acid is attached via a C-N bond, which is robust).[3] However, it is susceptible to Oxidation and Microbial Growth .[1][2][3]
Stability Matrix
Condition
Stability Status
Risk Factor
Mitigation
Solid State (2HCl)
High
Hygroscopicity
Store in desiccator.[1][2] 2HCl salts absorb atmospheric water, turning into a sticky gum.[3]
Acidic Soln (pH < 4)
High
Precipitation
Stable.[1][2] The protonated amine () resists oxidation.[3]
The free secondary amine reacts with dissolved to form N-oxides.[1][2][3] Degas solvents.
Protocol: Force Degradation (Stress Testing)
If you need to validate stability for your specific formulation, use this abbreviated protocol:
Oxidative Stress: Incubate 1 mg/mL sample with 3%
for 4 hours at RT.[1][2][3] (Expect N-oxide formation).
Thermal Stress: Incubate at 60°C for 24 hours. (Expect minimal degradation; molecule is thermally robust <100°C).[1][2][3]
Hydrolytic Stress: Incubate in 0.1M HCl and 0.1M NaOH. (Expect NO degradation; C-N bond is stable).
Module 3: Troubleshooting Analytical Failures
User Issue: "I injected the sample into HPLC, but I see no peak."
Root Cause:Lack of Chromophore.
2-(Piperazin-1-yl)acetic acid has virtually no UV absorbance above 210 nm.[1][2][3] The piperazine ring and carboxylic acid are not UV-active enough for standard detection at 254 nm.[1][2][3]
Troubleshooting Flowchart:
Figure 2: Decision tree for analytical method selection.
Recommended Analytical Conditions
Column: Do not use standard C18 with 100% aqueous mobile phase (dewetting risk).[1][2][3] Use a Polar Embedded C18 or HILIC column.[1][2]
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (for LC-MS) or Phosphate Buffer (for HPLC).[1][2]
Note: The amine interacts with silanols.[1][2][3] High ionic strength buffer (20-50 mM) is required to prevent peak tailing.[1][2][3]
Derivatization (If UV is mandatory):
React sample with Dansyl Chloride or FMOC-Cl at pH 9.5.[1][2]
This attaches a UV-active tag to the secondary amine, allowing detection at 254 nm.[1][2][3]
Module 4: Degradation Pathways
While the molecule is robust, specific environmental triggers can lead to impurities.[3]
N-Oxidation: The most common pathway in basic or neutral solutions exposed to air.[1][2][3] The secondary amine is attacked by oxygen species.[1][2][3]
Nitrosation: If nitrite (
) impurities are present in the water or excipients, the secondary amine can form N-nitrosopiperazine (a genotoxic impurity).[1][2][3] Strictly avoid nitrite contamination.[1][2]
Figure 3: Primary degradation risks. Note that hydrolysis is not a significant pathway.[1][2]
References
PubChem. (2025).[1][2][3] Piperazin-1-yl-acetic acid | C6H12N2O2.[1][2][3][4][5] National Library of Medicine.[1][2][3] Link
Khalili, F. et al. (2009).[1][2][3] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Link
SIELC Technologies. (2012).[1][2][3][6] HPLC Analysis of Piperazine on Primesep 100. Application Note. Link
Sigma-Aldrich. (2025).[1][2][3] 2-(Piperazin-1-yl)acetic acid Safety Data Sheet. Link
Nielsen, C. et al. (2020).[1][2][3] Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine. The Journal of Physical Chemistry A. Link[3]
Overcoming the Analytical Bottleneck: Purity Verification Methods for 2-(Piperazin-1-yl)acetic acid 2HCl
2-(Piperazin-1-yl)acetic acid dihydrochloride (CAS: 496808-05-0) is a critical bifunctional building block widely utilized in the synthesis of PROTAC linkers, peptide modifications, and active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
2-(Piperazin-1-yl)acetic acid dihydrochloride (CAS: 496808-05-0) is a critical bifunctional building block widely utilized in the synthesis of PROTAC linkers, peptide modifications, and active pharmaceutical ingredients (APIs). However, verifying the purity of this compound presents a significant analytical bottleneck. Its physicochemical profile—a highly polar, zwitterionic core lacking a conjugated π-system—renders traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection largely ineffective.
As a Senior Application Scientist, I have compiled this comprehensive guide to objectively evaluate three field-proven analytical methodologies: HILIC-LC-MS , Quantitative NMR (qNMR) , and Derivatization-based RP-HPLC . By understanding the causality behind these techniques, researchers can implement self-validating protocols to ensure absolute scientific integrity in their drug development pipelines.
The Analytical Challenge: Why Traditional Methods Fail
When analyzing 2-(Piperazin-1-yl)acetic acid 2HCl, standard RP-HPLC-UV fails on two fronts:
Poor Retention: The extreme polarity of the piperazine ring and carboxylic acid prevents sufficient partitioning into the hydrophobic C18 stationary phase, causing the compound to elute in the void volume.
Detector Blindness: Without a strong chromophore, UV detection at standard wavelengths yields negligible signal-to-noise ratios. Relying on low-wavelength UV (e.g., 210 nm) introduces severe baseline drift and solvent interference.
To overcome this, laboratories must select an analytical pathway tailored to their specific instrumentation and regulatory goals.
Analytical decision workflow for 2-(Piperazin-1-yl)acetic acid 2HCl purity verification.
Comparative Data: Method Performance at a Glance
To facilitate objective decision-making, the quantitative and operational parameters of each method are summarized below.
Analytical Parameter
HILIC-LC-MS
1H-qNMR
Derivatization + RP-HPLC-UV
Primary Principle
Hydrophilic partitioning & Mass ID
Nuclear spin resonance quantitation
Chemical tagging & UV absorbance
Sensitivity (LOD)
High (ng/mL range)
Moderate (µg to mg range)
High (ng/mL range)
Specificity
Excellent (m/z isolation)
High (Chemical shift resolution)
Moderate (Relies on chromatography)
Reference Standard
Required for exact quantitation
Not Required (Uses internal standard)
Required for exact quantitation
Analysis Time
~15 minutes
~10-20 minutes
>60 minutes (includes reaction time)
Cost & Complexity
High (Requires MS instrumentation)
High (Requires NMR facility)
Low (Standard HPLC equipment)
Method 1: HILIC-LC-MS (Impurity Profiling & Mass Identification)Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and hydrophilic compounds[1]. By utilizing a polar stationary phase and a highly organic mobile phase, HILIC promotes the partitioning of the polar analyte into a water-enriched layer on the silica surface. Coupled with Mass Spectrometry, it increases MS sensitivity compared to reversed-phase liquid chromatography[2].
HILIC retention mechanism for polar zwitterionic 2-(Piperazin-1-yl)acetic acid.
Step-by-Step Protocol & Causality
Sample Preparation: Dissolve the sample in 75% Acetonitrile / 25% Water to a concentration of 10 µg/mL.
Causality: HILIC relies on a delicate water-enriched stationary layer. If the sample diluent contains too much water (>25%), it will disrupt this layer upon injection, leading to severe peak broadening and distorted retention times.
Column Selection: Use an Amide-bonded or Bare Silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase Optimization:
Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).
Phase B: Acetonitrile with 0.1% Formic acid.
Causality: The acidic pH (3.0) ensures that the secondary and tertiary nitrogens of the piperazine ring are fully protonated, standardizing the electrostatic interactions with the stationary phase and enhancing positive-mode electrospray ionization (ESI+).
Detection: Monitor m/z 145.09 [M+H]+ for the free base using a triple quadrupole or TOF mass spectrometer.
Method 2: Quantitative NMR (qNMR) (Absolute Purity Assessment)Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration[3]. Because the integrated intensity of a proton resonance signal is directly proportional to the number of protons and the sample concentration, it eliminates the need for preparation, qualification, and storage of reference standards[4]. This makes it the gold standard for releasing highly polar, non-UV-active building blocks, offering more accuracy and traceability than traditional techniques[5].
Step-by-Step Protocol & Causality
Internal Standard Selection: Select Maleic acid or Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) of known, certified purity.
Causality: The internal standard must have distinct, non-overlapping chemical shifts with the piperazine ring protons (typically 2.5-3.5 ppm) and the acetate CH2 protons (approx. 3.2 ppm).
Sample Preparation: Accurately weigh ~15 mg of 2-(Piperazin-1-yl)acetic acid 2HCl and ~5 mg of the internal standard using a calibrated microbalance. Dissolve completely in 0.6 mL of Deuterium Oxide (D2O).
Acquisition Parameters: Run a ¹H-NMR spectrum with a 90° pulse angle and a prolonged relaxation delay (D1 ≥ 30 seconds).
Causality: For absolute quantitation, every proton in the sample must fully relax back to equilibrium between pulses. A short D1 leads to incomplete relaxation, causing an underestimation of the peak integrals and an artificially skewed purity calculation.
Data Processing: Phase and baseline correct the spectrum. Integrate the internal standard peak and a distinct analyte peak (e.g., the singlet of the acetate CH2) to calculate the absolute mass fraction.
For laboratories lacking LC-MS or qNMR capabilities,1[1]. By attaching a strong chromophore to the secondary amine of the piperazine ring, the compound can be analyzed using standard RP-HPLC-UV equipment[2].
Step-by-Step Protocol & Causality
Reaction Setup: Mix 100 µL of the sample (1 mg/mL in water) with 200 µL of Sodium Bicarbonate buffer (pH 9.0) and 200 µL of Dansyl chloride solution (5 mg/mL in Acetone).
Incubation: Heat the mixture at 40°C for 30 minutes in the dark.
Causality: The alkaline pH (9.0) ensures the secondary amine of the piperazine ring is fully deprotonated, maximizing its nucleophilicity to attack the sulfonyl group of the Dansyl chloride. Performing the reaction in the dark prevents the photo-degradation of the light-sensitive fluorophore.
Quenching: Add 50 µL of methylamine to consume any excess unreacted Dansyl chloride, preventing it from interfering with the chromatogram.
Chromatographic Analysis: Inject the derivatized sample onto a standard C18 column using a Water/Acetonitrile gradient and detect at 254 nm.
References
MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." [Link]
Chromatography Online. "Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis." [Link]
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." [Link]
Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS."[Link]
ResearchGate. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection."[Link]
Rigid vs. Flexible: A Comparative Guide to Piperazine and PEG Linkers in Drug Design
Executive Summary In the architecture of heterobifunctional molecules—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive spacer.[1] It is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the architecture of heterobifunctional molecules—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive spacer.[1] It is a determinant of thermodynamic binding efficiency, metabolic stability, and cell permeability.
This guide contrasts the two dominant linker paradigms: Polyethylene Glycol (PEG) , representing the "gold standard" of flexible hydrophilicity, and Piperazine , representing the emerging class of rigid, conformationally constrained linkers. While PEG offers superior solubility and synthetic accessibility, experimental data increasingly favors piperazine-based scaffolds for optimizing cell permeability and mitigating the high entropic penalties associated with ternary complex formation.
Part 1: Structural Dynamics & Thermodynamics
The fundamental trade-off between PEG and Piperazine lies in the thermodynamic principle of Entropy-Enthalpy Compensation .
The Entropic Penalty of PEG
PEG chains are highly flexible. For a PROTAC to form a stable Ternary Complex (Target-PROTAC-E3 Ligase), the flexible PEG linker must collapse into a specific bioactive conformation. This results in a significant loss of conformational entropy (
), which must be compensated by strong enthalpic binding interactions. If the binding enthalpy isn't sufficient, the drug potency () suffers.
The Pre-Organization of Piperazine
Piperazine introduces a rigid cycle into the linker backbone.[2] This restricts the number of rotatable bonds, "pre-organizing" the molecule closer to its bioactive conformation. This reduces the entropic cost of binding, often leading to higher cooperativity (
) and improved potency, provided the geometry matches the binding interface.
Visualization: Linker Impact on Ternary Complex Formation
The following diagram illustrates the thermodynamic hurdle PEG must overcome compared to the "lock-and-key" fit facilitated by Piperazine.
Figure 1: Thermodynamic landscape of ternary complex formation. PEG linkers incur a high entropic penalty due to the collapse of flexible chains, whereas Piperazine linkers reduce this cost via conformational pre-organization.
Part 2: Comparative Performance Data
The following data summarizes the physicochemical shifts observed when transitioning from PEG to Piperazine linkers in PROTAC designs (e.g., BRD4 or BTK degraders).
Table 1: Physicochemical & ADME Comparison
Feature
PEG Linkers (Flexible)
Piperazine Linkers (Rigid)
Impact Analysis
Aqueous Solubility
High (+++++)
Moderate (+++)
PEG recruits water molecules via H-bonding. Piperazine is polar but less solubilizing than long PEG chains.
Cell Permeability
Low to Moderate
High (++++)
Rigid linkers often reduce the Radius of Gyration () and mask Polar Surface Area (PSA), facilitating membrane transit [1].
Metabolic Stability
Low (Oxidative cleavage)
High (Stable cycle)
Linear ethers (PEG) are prone to CYP-mediated oxidation. Piperazine is metabolically robust, especially when acylated [2].
PEG is commercially available in all lengths. Piperazine requires stepwise synthesis or multicomponent reactions.
Critical Insight: While PEG improves solubility, it often hampers permeability due to high TPSA. Piperazine linkers frequently exhibit the "Chameleon Effect," where the molecule folds to hide polar groups during membrane permeation, resulting in higher intracellular concentrations [4].
Part 3: Metabolic Stability & Toxicity
A major liability of PEG linkers is their susceptibility to oxidative degradation by Cytochrome P450 enzymes (specifically CYP3A4) and alcohol dehydrogenases. This cleavage breaks the PROTAC into inactive "warhead" and "E3-ligand" fragments, which can act as inhibitors rather than degraders (the "Hook Effect").
Piperazine Superiority:
Piperazine rings are significantly more resistant to oxidative cleavage. While the nitrogen atom can be a site for N-oxidation or N-dealkylation, these pathways are easily blocked by acylating the nitrogen (forming an amide) or using steric hindrance. This makes piperazine-linked drugs generally more stable in human liver microsomes (HLM).
Part 4: Experimental Protocols
To validate the choice between PEG and Piperazine, you must assess Metabolic Stability early in the design cycle. The following protocol is optimized for differentiating linker stability.
Protocol: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
) and half-life () of PROTACs with varying linkers.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)
Test Compounds (PEG-linker analogue vs. Piperazine-linker analogue)
Internal Standard (e.g., Tolbutamide or Propranolol)
Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
Preparation:
Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
Pre-incubate 390 µL of HLM solution at 37°C for 5 minutes.
Initiation:
Add 5 µL of Test Compound (100 µM stock) to reach final conc. of 1 µM.
Add 50 µL of NADPH Regenerating System to initiate metabolism.
Sampling:
At time points
min, remove 50 µL aliquots.
Immediately quench into 150 µL of Stop Solution (precipitates proteins).
Processing:
Centrifuge at 4,000 rpm for 20 mins at 4°C.
Collect supernatant for LC-MS/MS analysis.
Calculation:
Plot
vs. Time. The slope determines half-life:
Visualization: Linker Optimization Workflow
This decision tree guides the transition from a hit to a lead candidate using linker logic.
Figure 2: Strategic workflow for linker optimization. The switch to piperazine is triggered primarily by permeability deficits or metabolic instability in the initial PEG series.
Part 5: Decision Matrix
Use this matrix to select the starting linker chemistry for your program.
Scenario
Recommended Linker
Rationale
Early Screening (Hit Finding)
PEG
Speed of synthesis. Click chemistry compatible. Allows rapid scanning of linker length to find the "Goldilocks" zone.
Poor Permeability (High TPSA)
Piperazine
Rigidity reduces the entropic penalty of membrane crossing. Can be designed to "hide" polar nitrogens via intramolecular H-bonds.
High Metabolic Clearance
Piperazine
Replaces oxidative soft spots (ether oxygens) with stable cyclic amines/amides.
Complex Binding Geometry
Piperazine
When the E3 and Target have restricted exit vectors, a rigid linker forces the correct orientation (positive cooperativity).
Solubility-Limited Payload
PEG
If the warhead is extremely hydrophobic, PEG is necessary to prevent aggregation in assay media.
References
BenchChem. Optimizing PROTAC Permeability: A Comparative Guide to Linker Strategies.
3[2][3]
National Institutes of Health (NIH). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.
4
ChemPep. Overview of PROTAC Linkers: Flexible vs. Rigid.
5
BenchChem. A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design.
6
Precise PEG. Linkers in PROTACs - Precise PEG: Common types of linkers: Flexible vs. Rigid.
7
Bioavailability of piperazine-linked vs. ester-linked prodrugs
Title: Engineering Bioavailability: A Comparative Guide to Piperazine-Linked vs. Ester-Linked Prodrugs Introduction The prodrug strategy is a cornerstone of modern pharmacokinetics, designed to overcome the physicochemic...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Engineering Bioavailability: A Comparative Guide to Piperazine-Linked vs. Ester-Linked Prodrugs
Introduction
The prodrug strategy is a cornerstone of modern pharmacokinetics, designed to overcome the physicochemical limitations of active pharmaceutical ingredients (APIs) such as poor aqueous solubility, low permeability, and rapid metabolism[1]. Among the most widely utilized promoieties are simple ester linkages and piperazine-based scaffolds. While ester prodrugs are traditionally favored for their synthetic simplicity and ability to mask polar carboxylic acids, they often suffer from premature enzymatic cleavage[2]. Conversely, piperazine-linked prodrugs introduce an ionizable nitrogen center that balances aqueous solubility with lipophilicity, offering a more sophisticated mechanism for controlled systemic release[3].
This guide provides an objective, data-driven comparison of these two prodrug strategies, detailing their pharmacokinetic profiles, cleavage mechanisms, and the experimental methodologies required to validate their performance.
Mechanistic Comparison: Cleavage and Bioavailability
Ester-Linked Prodrugs: The Classic Approach
Esterification is the most common method for increasing the lipophilicity of polar drugs, thereby enhancing passive transcellular diffusion across biological membranes[2]. Once in the systemic circulation, ester prodrugs rely on ubiquitous carboxylesterases (CES1 and CES2) in the liver, blood, and gastrointestinal tract to hydrolyze the ester bond and release the active parent drug[2].
The limitation: The sheer abundance of these esterases often leads to rapid, premature hydrolysis. For instance, simple ester compounds are frequently unstable in aqueous solutions and human plasma, resulting in the drug precipitating in the bloodstream or failing to reach its target tissue[1].
Piperazine-Linked Prodrugs: The Ionizable Scaffold
Piperazine derivatives, often attached via an alkyl ester or amide linkage (e.g., piperazinylalkyl esters), offer a biphasic solubility profile[3]. The piperazine ring contains basic nitrogen atoms that become protonated at slightly acidic pH (such as the microenvironment of the skin surface or tumor microenvironments), drastically increasing aqueous solubility[3]. At physiological pH (7.4), the equilibrium shifts, increasing the molecule's lipophilicity and facilitating membrane permeation[3]. Furthermore, the steric hindrance and electronic properties of the piperazine ring can be tuned to resist immediate esterase cleavage, prolonging the plasma half-life compared to simple esters[4].
Mechanistic pathways comparing rapid ester cleavage vs. controlled piperazine ionization.
Quantitative Data Comparison
To objectively evaluate these strategies, we can analyze the pharmacokinetic data of NSAID prodrugs (e.g., 6-MNA and Ketorolac) modified with either simple ester or piperazinylalkyl ester promoieties[3][4].
To ensure scientific integrity and reproducibility, the evaluation of prodrugs requires self-validating experimental systems. Below are the definitive protocols for assessing metabolic stability and permeability.
Standardized experimental workflow for profiling prodrug stability and permeability.
Protocol 1: Enzymatic Hydrolysis & Stability Assay (Human Serum)
Objective: To determine the half-life (
) of the prodrug in systemic circulation.
Causality & Logic: Using 80% human serum buffered to pH 7.4 accurately mimics the enzymatic environment and buffering capacity of human blood[3]. The use of cold acetonitrile as a quenching agent immediately denatures esterases, preventing post-sampling cleavage and ensuring the LC-MS/MS readout reflects the exact kinetic time point.
Step-by-Step Procedure:
Preparation: Dilute pooled human serum to 80% (v/v) using 0.16 M phosphate buffer (pH 7.4)[3]. Pre-incubate the mixture in a water bath at 37 ± 1°C for 15 minutes.
Initiation: Dissolve the prodrug in a minimal volume of DMSO (final assay concentration <1% DMSO to prevent enzyme inhibition) and spike it into the serum mixture to achieve a final concentration of 10 µM.
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots of the incubation mixture.
Quenching: Immediately transfer each aliquot into a microcentrifuge tube containing 300 µL of ice-cold acetonitrile (containing an internal standard). Vortex vigorously for 30 seconds to precipitate serum proteins.
Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.
Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the disappearance of the prodrug and the appearance of the parent API to calculate the enzymatic half-life.
Protocol 2: In Vitro Permeability Assay (Franz Diffusion Cell)
Objective: To quantify the transdermal or transmucosal flux of the prodrug compared to the parent API.
Causality & Logic: The Franz diffusion cell isolates the donor compartment (formulation) from the receptor compartment (systemic circulation proxy). Maintaining "sink conditions" in the receptor media (ensuring drug concentration remains <10% of its saturation solubility) is critical; it guarantees that the concentration gradient remains the sole driving force for passive diffusion, preventing artificial back-diffusion[3].
Step-by-Step Procedure:
Membrane Preparation: Mount a biological membrane (e.g., excised rat skin or synthetic lipid membrane) between the donor and receptor compartments of a Franz diffusion cell, ensuring the stratum corneum faces the donor chamber[3].
Receptor Media: Fill the receptor compartment with phosphate buffer (pH 7.4) containing 1% Tween-80 to maintain sink conditions. Equilibrate the system at 37°C with continuous magnetic stirring.
Dosing: Apply a known concentration of the prodrug (dissolved in a pH 5.0 buffer to mimic skin surface pH) to the donor compartment[3].
Sampling: Withdraw 500 µL aliquots from the receptor compartment at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours). Immediately replace the withdrawn volume with fresh, pre-warmed receptor media to maintain hydrostatic pressure.
Quantification: Analyze the samples via HPLC or LC-MS/MS. Plot the cumulative amount of drug permeated per unit area (
) against time to calculate the steady-state flux ().
Conclusion
While simple ester prodrugs offer a straightforward route to enhance lipophilicity, their susceptibility to rapid, indiscriminate esterase cleavage often limits their clinical translation. Piperazine-linked prodrugs represent a superior, rationally designed alternative. By leveraging the pH-dependent ionization of the piperazine ring, developers can achieve a delicate balance of high aqueous solubility, excellent membrane permeability, and controlled enzymatic release, ultimately maximizing the bioavailability of the parent API.
References
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. National Institutes of Health (NIH). 1
Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC. National Institutes of Health (NIH). 3
Synthesis of Piperazinylalkyl Ester Prodrugs of Ketorolac and their In Vitro Evaluation for Transdermal Delivery. ResearchGate. 4
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. 2
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass Spectrometry Fragmentation Pattern of Piperazine Acetic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Application Context
Piperazine Acetic Acid (PAA), specifically 2-(1-piperazinyl)acetic acid , is a critical pharmacophore in medicinal chemistry. It serves as the hydrophilic "tail" in second-generation antihistamines (e.g., Cetirizine , Levocetirizine ) and acts as a zwitterionic buffering agent in biochemical assays.
For the analytical scientist, PAA presents a unique challenge: it is a small, highly polar molecule (logP ≈ -1.5) that ionizes readily but fragments into low-mass ions often obscured by solvent background noise.
This guide compares the MS/MS behavior of PAA against its structural analogs—Piperazine (the scaffold) and N-Methylpiperazine (a common metabolic analog). We focus on distinguishing these species in complex matrices (e.g., plasma or wastewater) using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).
Comparative Analysis: PAA vs. Structural Analogs
The following table contrasts PAA with its parent scaffold and a close alkyl-derivative. This comparison is vital for distinguishing metabolites (e.g., decarboxylated degradants) from the parent drug.
Table 1: Comparative MS/MS Fingerprints
Feature
Piperazine Acetic Acid (PAA)
Piperazine (Parent)
N-Methylpiperazine (NMP)
Structure
N-substituted (CH₂COOH)
Unsubstituted Ring
N-substituted (CH₃)
Formula
C₆H₁₂N₂O₂
C₄H₁₀N₂
C₅H₁₂N₂
Precursor [M+H]⁺
m/z 145
m/z 87
m/z 101
Primary Fragment
m/z 101 (Loss of CO₂ - Decarboxylation)
m/z 44 (Ring cleavage)
m/z 56 (Ring cleavage)
Secondary Fragment
m/z 56 (Iminium ion)
m/z 56 (Rare in low energy)
m/z 44 (N-methyl loss)
Diagnostic Loss
44 Da (CO₂)
43 Da (Aziridine loss)
15 Da (Methyl)
Key Interference
Fragment m/z 101 is isobaric with NMP parent.
High background noise region.
Isobaric with PAA fragment.
Critical Insight: The primary fragment of PAA (m/z 101) is isobaric with the protonated molecular ion of N-Methylpiperazine. In metabolic studies, you must separate these species chromatographically (using HILIC or Ion Pairing) to confirm whether m/z 101 is a fragment of PAA or the intact NMP metabolite.
Mechanistic Fragmentation Pathways[1][2][3][4]
Understanding why PAA fragments this way allows for better method development. The fragmentation is driven by charge localization on the piperazine nitrogen, followed by inductive cleavage or rearrangement.
The Pathways
Decarboxylation (Path A): The most energetically favorable pathway in ESI(+). The carboxylic acid group loses CO₂ (44 Da), resulting in an ethyl-piperazine radical cation or protonated N-methyl species (m/z 101).
Dehydration (Path B): Loss of H₂O (18 Da) from the carboxylic acid moiety, generating an acylium ion (m/z 127). This is less common in ESI but prominent in EI.
Ring Cleavage (Path C): High collision energy breaks the piperazine ring (Retro-Diels-Alder mechanism), yielding the characteristic iminium ion at m/z 56.
Visualization of Fragmentation Tree
The following diagram illustrates the precursor-to-product relationships.
Caption: ESI-MS/MS fragmentation tree for Piperazine Acetic Acid (m/z 145). The dominant pathway is decarboxylation to m/z 101.
Experimental Protocol: Validated LC-MS/MS Method
To reproduce these fragmentation patterns, use the following protocol. This method is optimized for polar amines which often suffer from poor retention on standard C18 columns.
Sample Preparation
Stock Solution: Dissolve 1 mg PAA in 1 mL 50:50 Methanol:Water (1 mg/mL).
Working Standard: Dilute to 1 µg/mL in 0.1% Formic Acid (aq). Note: Acidic pH ensures full protonation of the basic piperazine nitrogens.
LC Conditions (HILIC Mode)
Since PAA is highly polar, C18 columns often yield void-volume elution. HILIC is recommended.
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]
The Trap: If Cetirizine degrades in-source, it may produce an ion at m/z 145 (PAA).
Solution: Monitor the retention time. Intact Cetirizine elutes much later (more hydrophobic) than free PAA. Always run a blank matrix to check for carryover.
"Ghost" Peaks at m/z 101
If you see m/z 101 but no m/z 145, you likely have N-Methylpiperazine or extensive in-source decarboxylation.
Test: Lower the Cone Voltage/Declustering Potential. If m/z 145 signal increases and m/z 101 decreases, the 101 was an in-source fragment. If the ratio remains constant, it is likely a co-eluting impurity.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Piperazine, 1-(carboxymethyl)-. NIST Chemistry WebBook, SRD 69. Available at: [Link]
European Medicines Agency (EMA). Cetirizine Dihydrochloride: Scientific Discussion and Metabolic Pathways. Available at: [Link]
Holčapek, M., et al. (2010). Fragmentation behavior of piperazine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Generalized reference for piperazine ring mechanisms).
PubChem. Compound Summary for CID 66098: 2-(1-Piperazinyl)acetic acid. National Library of Medicine. Available at: [Link]
A Spectroscopic Guide to Differentiating Piperazine Hydrochloride Salts: A Comparative Analysis of Piperazine HCl and 2HCl
In the realm of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The salt form of an API can significantly influence its physicochemic...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The salt form of an API can significantly influence its physicochemical properties, including solubility, stability, and bioavailability.[1] Piperazine, a versatile building block in many pharmaceuticals, can form both a monohydrochloride (Piperazine HCl) and a dihydrochloride (Piperazine 2HCl) salt. Distinguishing between these two forms is crucial for ensuring product consistency and efficacy. This guide provides a detailed spectroscopic comparison of piperazine HCl and piperazine 2HCl, leveraging Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structural differences.
The Chemical Rationale: Understanding Protonation States
The key difference between piperazine HCl and piperazine 2HCl lies in the degree of protonation of the two nitrogen atoms in the piperazine ring. In the monohydrochloride salt, only one of the nitrogen atoms is protonated, existing as a secondary ammonium ion, while the other remains a secondary amine. In the dihydrochloride salt, both nitrogen atoms are protonated, forming a dication with two secondary ammonium ions. This fundamental difference in protonation state directly impacts the vibrational modes of the molecule and the chemical environment of its constituent atoms, leading to distinct spectroscopic signatures.
Figure 1: A diagram illustrating the protonation of piperazine to form its monohydrochloride and dihydrochloride salts.
Vibrational Spectroscopy: A Tale of Two Salts in FTIR and Raman
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a sensitive probe for the structural differences between the two salts. The key differentiating features arise from the vibrations involving the N-H bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
In FTIR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The protonation of the nitrogen atoms in piperazine leads to the formation of N-H⁺ bonds, which have characteristic stretching and bending frequencies.
N-H Stretching Region (3500-3200 cm⁻¹): In piperazine HCl, the spectrum will exhibit a sharp band corresponding to the stretching of the unprotonated secondary amine (N-H), typically in the 3300-3200 cm⁻¹ region.[2] Additionally, a broader absorption band at lower wavenumbers is expected for the protonated secondary ammonium (N-H⁺) stretching vibration.
Ammonium N-H⁺ Stretching Region (3200-2800 cm⁻¹): For piperazine 2HCl, the N-H stretching band of the secondary amine will be absent. Instead, a broad and strong absorption band characteristic of the N-H⁺ stretching in the secondary ammonium ions will dominate this region. This broadness is a result of extensive hydrogen bonding in the crystal lattice.
N-H Bending Region (1650-1550 cm⁻¹): The N-H bending vibrations also provide a means of differentiation. Piperazine HCl will show a bending vibration for the secondary amine. In contrast, piperazine 2HCl will exhibit a distinct N-H⁺ bending vibration, which typically appears at a slightly higher wavenumber.
Table 1: Key Differentiating FTIR Peaks for Piperazine HCl vs. 2HCl
Vibrational Mode
Piperazine HCl (cm⁻¹)
Piperazine 2HCl (cm⁻¹)
Rationale for Difference
Secondary Amine N-H Stretch
Present (approx. 3300-3200)
Absent
Presence of an unprotonated nitrogen in the mono-salt.
Ammonium N-H⁺ Stretch
Present (broad)
Present (very broad and prominent)
Increased number of protonated nitrogens and hydrogen bonding in the di-salt.
N-H⁺ Bending
Present
More prominent and potentially shifted
Corresponds to the protonated amine groups.
Experimental Protocol: FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.[3]
Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the background spectrum is collected.
Sample Preparation: Place a small amount of the piperazine salt powder onto the ATR crystal, ensuring complete coverage.
Spectrum Acquisition: Apply consistent pressure using the ATR's pressure clamp and collect the spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing: Perform baseline correction and normalization of the acquired spectra for accurate comparison.
Figure 3: A flowchart of the experimental workflow for Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy, particularly in the solid state, is a powerful tool for distinguishing between different salt forms by probing the local chemical environment of atomic nuclei. [4][5]The key nuclei for this comparison are ¹H and ¹³C.
¹H NMR Spectroscopy
The chemical shift of the N-H protons is highly sensitive to their chemical environment and the degree of protonation.
Piperazine HCl: In a suitable solvent, one would expect to see a signal for the proton on the unprotonated nitrogen and a separate, downfield-shifted signal for the two protons on the protonated nitrogen. The protons on the carbon atoms of the piperazine ring will also exhibit a specific chemical shift pattern.
Piperazine 2HCl: In this case, all four protons on the two nitrogen atoms are equivalent (in a symmetric environment) and will give rise to a single, significantly downfield-shifted signal due to the deshielding effect of the positive charge. The chemical shifts of the methylene protons on the piperazine ring will also be shifted downfield compared to the monohydrochloride salt due to the inductive effect of the two adjacent positive charges.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the piperazine ring are also influenced by the protonation state of the adjacent nitrogen atoms.
Piperazine HCl: The carbon atoms adjacent to the protonated nitrogen will be deshielded and appear at a higher chemical shift (downfield) compared to the carbon atoms adjacent to the unprotonated nitrogen. This will result in two distinct signals for the carbon atoms of the piperazine ring.
Piperazine 2HCl: Due to the symmetry of the dication, all four carbon atoms in the piperazine ring are chemically equivalent. Therefore, the ¹³C NMR spectrum will show a single, downfield-shifted signal for the ring carbons. This downfield shift is more pronounced than in the monohydrochloride due to the deshielding effect of the two adjacent ammonium groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Differences
Nucleus
Piperazine HCl
Piperazine 2HCl
Rationale for Difference
¹H
N-H Protons
Two distinct signals (NH and NH₂⁺)
One downfield-shifted signal (NH₂⁺)
Different chemical environments of the nitrogen atoms.
C-H Protons
Specific pattern
Downfield shift of all signals
Increased deshielding from two adjacent positive charges.
¹³C
Ring Carbons
Two distinct signals
One downfield-shifted signal
Non-equivalence of carbons in the mono-salt vs. equivalence in the di-salt.
Solid-state NMR is often preferred for analyzing crystalline salts to avoid potential solution-state equilibria.
Sample Preparation: The powdered piperazine salt is packed into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain higher resolution spectra.
Spectrum Acquisition: For ¹³C ssNMR, a Cross-Polarization Magic Angle Spinning (CP/MAS) experiment is typically used to enhance the signal of the low-abundance ¹³C nuclei. For ¹H ssNMR, high-speed MAS is used to narrow the broad lines.
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Figure 4: A flowchart of the experimental workflow for solid-state NMR spectroscopy.
Conclusion: A Multi-faceted Approach to Salt Form Identification
The differentiation of piperazine HCl and piperazine 2HCl is readily achievable through a combination of spectroscopic techniques. FTIR spectroscopy provides a rapid and straightforward method by identifying the presence or absence of the secondary amine N-H stretch. Raman spectroscopy offers complementary information, particularly regarding the crystal lattice and overall molecular symmetry. For an unambiguous and detailed structural confirmation, solid-state NMR spectroscopy is the most powerful tool, providing clear distinctions in both the ¹H and ¹³C spectra due to the different protonation states and molecular symmetry of the two salts. By employing these techniques, researchers, scientists, and drug development professionals can confidently identify and characterize the specific salt form of piperazine, ensuring the quality and consistency of their pharmaceutical products.
References
Zhao, L., Hanrahan, M. P., Chakravarty, P., Dipasquale, A. G., Sirois, L. E., Nagapudi, K., Lubach, J. W., & Rossini, A. J. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Crystal Growth & Design, 18(4), 2093–2103. [Link]
Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679. [Link]
Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433–441. [Link]
Braga, D., Grepioni, F., & Maini, L. (2022). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. [Link]
Munson, E. J. (2020). Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review. [Link]
NIST. (n.d.). Piperazine monohydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
Gunasekaran, S., Ponnusamy, S., & Srinivasan, S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 832-837. [Link]
Muresan-Pop, M., et al. (2011). Spectroscopic and physical-chemical characterization of ambazone-glutamate salt. Journal of Spectroscopy, 26(2), 113-124. [Link]
Das, S., & Das, A. K. (2022). Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. Journal of Chemical Sciences, 134(3), 98. [Link]
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]
Giffin, G. A., Boesch, S., Bopege, D. N., Powell, D. R., Wheeler, R. A., & Frech, R. (2009). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. The Journal of Physical Chemistry B, 113(51), 16299–16306. [Link]
HORIBA Scientific. (n.d.). Raman Microscopy in Pharmaceutical Salt Analysis. [Link]
JEOL. (n.d.). A 1H Solid State NMR Application for Pharmaceutical Development by using Ultra Fast MAS: Drug-Polymer Intermolecular Interaction on Solid Dispersions. [Link]
Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]
Gökce, H., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. [Link]
De Lepeleire, C., et al. (2010). Raman spectroscopy for the analysis of drug products and drug manufacturing processes. Pharma Focus Europe. [Link]
Giorgini, M. G., Pelletti, M. R., Paliani, G., & Cataliotti, R. S. (1977). Vibrational spectra and assignments of ethylene‐diamine and its deuterated derivatives. Journal of Raman Spectroscopy, 6(5), 254-257. [Link]
A Comparative Guide to Quality Control Benchmarks for Piperazine Raw Materials
For researchers, scientists, and drug development professionals, the quality of active pharmaceutical ingredients (APIs) and their starting materials is non-negotiable. Piperazine, a foundational building block for numer...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the quality of active pharmaceutical ingredients (APIs) and their starting materials is non-negotiable. Piperazine, a foundational building block for numerous pharmaceuticals—from anthelmintics to antipsychotics—is no exception.[1][2][3] Its purity and impurity profile directly impact the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth comparison of critical quality control (QC) benchmarks for piperazine raw material, grounded in international pharmacopeial standards. We will dissect the key quality attributes, compare analytical methodologies, and provide actionable experimental protocols to empower you to establish a robust, self-validating quality system for your piperazine raw materials.
The Criticality of Piperazine Quality
Piperazine (C₄H₁₀N₂) is a simple, six-membered heterocyclic compound containing two secondary amine groups.[4] This structure, while seemingly straightforward, presents specific analytical challenges. The absence of a strong chromophore makes direct UV-based quantification difficult, and its basic nature necessitates specific approaches for assay and impurity analysis.[5] The quality benchmarks for piperazine are primarily defined by leading pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). Adherence to these standards is essential for regulatory compliance and ensuring product consistency.
Core Quality Attributes and Comparative Benchmarks
A comprehensive QC strategy for piperazine involves the evaluation of several key attributes. The following sections compare the established benchmarks and the underlying scientific principles of the required tests.
Assay (Purity)
The assay determines the percentage of pure piperazine in the raw material. It is the definitive measure of the material's strength.
Method of Choice: Non-Aqueous Acid-Base Titration
The basic nature of the two nitrogen atoms in the piperazine ring makes non-aqueous titration the universally accepted method for its quantification.[5][6] The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, and titrated with a standardized solution of a strong acid, such as perchloric acid.[5][7]
Causality Behind Experimental Choice: Water can interfere with the titration of weak bases by competing with the titrant, leading to indistinct endpoints. Glacial acetic acid provides a non-aqueous environment that enhances the basicity of piperazine, resulting in a sharp and accurate titration endpoint. Potentiometric endpoint detection using a suitable electrode system (e.g., silver-glass) is often preferred for its precision over visual indicators.[7][8]
Comparative Pharmacopeial Specifications:
Parameter
United States Pharmacopeia (USP)
European Pharmacopoeia (EP)
Japanese Pharmacopoeia (JP) - Piperazine Phosphate
Potentiometric titration with 0.1 mol/L perchloric acid VS in formic and acetic acid.[12]
Identification
Identification tests confirm that the raw material is indeed piperazine. These are qualitative tests designed for specificity.
Primary Method: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identity confirmation. The infrared spectrum of a substance is a unique physical property, often referred to as a molecular "fingerprint." The USP specifies a comparison of the sample's IR spectrum with that of a USP Piperazine Reference Standard.[8][9]
Workflow for Identity Confirmation
Caption: Workflow for Piperazine Identification via IR Spectroscopy.
Impurity Profiling
Controlling impurities is paramount for the safety of the final drug product. The synthesis of piperazine can result in various related substances and contaminants.[1][13]
a. Chromatographic Purity (Related Substances)
This test is designed to detect and limit organic impurities, which may include starting materials, by-products, or degradation products.
Analytical Challenge & Method Selection: Piperazine's volatility and lack of a UV chromophore make standard HPLC-UV analysis challenging.[5] Therefore, pharmacopoeias often specify Thin-Layer Chromatography (TLC), while Gas Chromatography (GC) is also a highly suitable and often preferred method in modern laboratories for its higher resolution and sensitivity.[3][5][14]
USP Method (TLC): The USP monograph describes a TLC method to control for specific impurities like ethylenediamine and triethylenediamine.[8][9] The separation is performed on a suitable plate, and spots are visualized using a ninhydrin spray reagent, which reacts with primary and secondary amines to produce colored spots. The size and intensity of any impurity spots in the sample are compared to those of a diluted standard.[8]
Alternative Method (GC): A GC method, often with a Flame Ionization Detector (FID), is an excellent alternative for quantifying volatile organic impurities.[5][14] A polar capillary column is typically used to achieve separation of piperazine from its related substances.[3]
Comparative Specifications for Impurities:
Parameter
United States Pharmacopeia (USP)
Typical Industry Specification (GC-based)
Ethylenediamine
Controlled via TLC comparison to a 0.25 mg/mL standard.[8][9]
Limit not more than (NMT) 0.1%
Triethylenediamine
Controlled via TLC comparison to a 0.25 mg/mL standard.[8][9]
Limit NMT 0.25%
Any Unspecified Impurity
Not explicitly defined in the same way as modern monographs.
Limit NMT 0.10%
Total Impurities
Not explicitly defined in the same way as modern monographs.
Limit NMT 0.5%
b. Heavy Metals
Heavy metal impurities can originate from raw materials, catalysts, or manufacturing equipment.[15] They are toxic and must be strictly controlled.
Methodology Evolution: The traditional pharmacopeial method involves sulfide precipitation and visual comparison to a lead standard.[15][16] However, this method suffers from potential analyte loss and varied responses for different metals.[16] Modern, more sensitive, and specific instrumental methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are now the industry standard, as reflected in guidelines like ICH Q3D.[17][18]
Determined by Karl Fischer Titration (Method I). Excess water can affect stability, reactivity, and assay calculation.
Color of Solution
A 10g/50mL aqueous solution has no more color than a specified ferric chloride standard solution.[7][8][9]
This test controls for colored impurities that may have been introduced during manufacturing or degradation.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed methodologies are crucial. The following are step-by-step protocols derived from pharmacopeial standards.
Protocol 1: Assay by Potentiometric Titration (USP)
Preparation of Titrant (0.1 N Perchloric Acid VS): Prepare and standardize 0.1 N perchloric acid in glacial acetic acid as per USP general chapter <541>.
Sample Preparation: Accurately weigh about 150 mg of Piperazine.[7][8]
Dissolution: Dissolve the sample in 75 mL of glacial acetic acid.[7][8]
Titration: Immerse a calibrated silver-glass electrode system into the solution. Titrate potentiometrically with the standardized 0.1 N perchloric acid VS.
Endpoint Conditioning: As the endpoint is approached, warm the solution to 60-70 °C and then complete the titration.[7][8]
Blank Determination: Perform a blank titration with 75 mL of glacial acetic acid and make any necessary corrections.
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 4.307 mg of C₄H₁₀N₂.[7][8] Calculate the percentage on the anhydrous basis, correcting for the water content determined separately.
Protocol 2: Chromatographic Purity by TLC (USP)
Solvent Preparation: Prepare a mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2).[8][9]
Standard Solution 1 (Piperazine): Prepare a solution of USP Piperazine RS in the Solvent containing 10 mg/mL.[8][9]
Standard Solution 2 (Ethylenediamine): Prepare a solution of ethylenediamine in the Solvent containing 0.25 mg/mL.[8][9]
Standard Solution 3 (Triethylenediamine): Prepare a solution of triethylenediamine in the Solvent containing 0.25 mg/mL.[8][9]
Test Solution: Prepare a solution of the Piperazine sample in the Solvent containing 100 mg/mL.[8]
Chromatography:
Apply appropriate volumes (e.g., 10 µL) of the standard and test solutions to a suitable TLC plate (e.g., silica gel).
Develop the chromatogram in a suitable chamber until the solvent front has moved about three-fourths of the length of the plate.
Remove the plate, mark the solvent front, and air-dry.
Visualization: Spray the plate with a suitable ninhydrin solution and heat as required to develop the spots.
Evaluation: Compare the chromatograms. Any secondary spot in the chromatogram of the Test Solution corresponding to ethylenediamine or triethylenediamine is not larger or more intense than the principal spots in the chromatograms of Standard Solution 2 and Standard Solution 3, respectively.
Integrated Quality Control Workflow
A logical flow of testing ensures that material is efficiently and comprehensively evaluated.
Caption: Integrated workflow for quality control testing of Piperazine.
References
Piperazine. (n.d.). In USP-NF. Retrieved from [Link][8][9][10]
Method of analysis of Piperazine. (2023, November 6). Pharma Knowledge Forum. Retrieved from [Link][5]
Heavy metals testing in active pharmaceutical ingredients: an alternate approach. (2010). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][15]
El-Gindy, A., & Ashour, A. (1959). Determination of Piperazine in Formulations by Nonaqueous Titration. Journal of AOAC INTERNATIONAL. Retrieved from [Link][6]
Heavy metals testing in active pharmaceutical ingredients: an alternate approach. (2010). PubMed. Retrieved from [Link][16]
Heavy Metals and Toxic Substances: Tests in Pharmaceuticals. (n.d.). NANOLAB. Retrieved from [Link][17]
Al-Neaimy, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link][20]
Reddy, B. K., et al. (2011). Heavy metals testing in active pharmaceutical ingredients: An alternate approach. ResearchGate. Retrieved from [Link][18]
Piperazine Phosphate. (n.d.). In Japanese Pharmacopoeia. Retrieved from official sources.[12]
Piperazine. (n.d.). In Wikipedia. Retrieved from [Link][1]
Piperazine Hydrate. (2014). In European Pharmacopoeia 7.0. Retrieved from official sources.[11]
What are the quality control standards for piperazine? (2025). Biosynce Blog. Retrieved from [Link][19]
Piperazine Impurities. (n.d.). Daicel Pharma Standards. Retrieved from [Link][13]
Raj, S., et al. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal. Retrieved from [Link][3]
A Guide to the Safe and Compliant Disposal of 2-(Piperazin-1-yl)acetic Acid Dihydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of chemical reagents is a critical aspect of laboratory operation...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of chemical reagents is a critical aspect of laboratory operations that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Piperazin-1-yl)acetic acid dihydrochloride, ensuring the safety of personnel and compliance with environmental regulations. The foundation of prudent laboratory practice is the principle that no experiment should begin without a clear plan for the disposal of all generated waste.[1]
Section 1: Hazard Assessment and Characterization
Understanding the potential hazards of a compound is the first step in safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for every research chemical may not always be available, we can characterize the risks associated with 2-(Piperazin-1-yl)acetic acid dihydrochloride by examining its structural components: the piperazine ring and its dihydrochloride salt form.
Piperazine and its derivatives are known to be skin and respiratory sensitizers and can cause severe skin and eye damage.[2][3][4][5][6][7] The dihydrochloride salt indicates the presence of two equivalents of hydrochloric acid, rendering the compound acidic. Therefore, it should be treated as a corrosive material, particularly when in solution.[4][8] The parent compound, 2-(piperazin-1-yl)acetic acid, is classified as harmful if swallowed, in contact with skin, or inhaled.[9][10]
Based on aggregated data for piperazine derivatives, this compound must be treated as hazardous waste.[11][12][13]
Table 1: Inferred Hazard Profile of 2-(Piperazin-1-yl)acetic Acid Dihydrochloride
Hazard Class
Classification
Rationale and Key Considerations
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4 (Harmful)
Based on data for the parent acetic acid compound and piperazine itself.[9][10] Avoid creating dust or aerosols.[2][9]
Skin Corrosion/Irritation
Category 1B or 2 (Corrosive/Irritant)
The dihydrochloride salt makes the compound acidic and corrosive. Piperazine itself is a known irritant and can cause chemical burns.[4][5][6][14]
Serious Eye Damage/Irritation
Category 1 or 2 (Causes Serious Damage/Irritation)
High risk of serious eye damage due to acidity and the nature of piperazine compounds.[4][5][6][14]
Respiratory/Skin Sensitization
Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause an allergic skin reaction)
A known risk for piperazine and its derivatives.[3][5][6][7]
Reproductive Toxicity
Category 2 (Suspected of damaging fertility or the unborn child)
This is a potential hazard associated with some piperazine compounds.[3][5][6]
Section 2: Personal Protective Equipment (PPE)
Given the hazard profile, stringent adherence to PPE protocols is mandatory. The causality is clear: each piece of equipment protects against a specific, identified risk.
Eye and Face Protection : Wear chemical safety goggles or a face shield.[3][8][15] The acidic and corrosive nature of the compound necessitates robust protection against splashes.
Skin Protection : An appropriately-sized, buttoned lab coat must be worn.[15] Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contact.[8][15]
Respiratory Protection : If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood.[2][8] If a fume hood is not available, a NIOSH/MSHA-approved respirator is required.[3][15]
Section 3: Waste Collection and Containment Protocol
Proper containment is not merely storage; it is an active safety measure to prevent accidental release and dangerous chemical reactions. All chemical waste must be managed in accordance with local, state, and federal regulations.[11][12]
Step-by-Step Waste Collection Procedure:
Container Selection :
Rationale : The acidic nature of the dihydrochloride salt requires a container made of compatible material to prevent degradation and leaks.
Action : Use a dedicated, sealable hazardous waste container made of high-density polyethylene (HDPE) or other acid-resistant plastic.[12] Do not use metal containers.
Waste Segregation :
Rationale : Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire.
Action : Collect waste containing 2-(Piperazin-1-yl)acetic acid dihydrochloride in its own designated container. Do not mix with strong bases, oxidizing agents, or other reactive chemicals.[3]
Labeling :
Rationale : Accurate labeling is a regulatory requirement and is critical for safe handling and disposal by Environmental Health and Safety (EHS) professionals.[13][16]
Action : Immediately label the waste container with a "HAZARDOUS WASTE" tag.[11] Clearly write the full chemical name: "2-(Piperazin-1-yl)acetic acid dihydrochloride" and list all other components and their approximate concentrations.
Accumulation and Storage :
Rationale : Proper storage minimizes the risk of spills and exposure in the laboratory.
Action : Keep the waste container tightly sealed except when adding waste.[8][12] Store it in a designated satellite accumulation area within the lab, away from general work areas. The storage area should have secondary containment.[12]
Section 4: Spill Management
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
For Small Spills (Solid or Liquid):
Alert Personnel : Immediately alert others in the vicinity.
Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.
Containment :
For a solid spill : Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Avoid raising dust.[2]
For a liquid spill : Surround the spill with an absorbent barrier to prevent it from spreading.
Neutralization :
Rationale : The compound is acidic. Neutralization reduces its corrosive hazard, making cleanup safer.
Action : Cautiously apply a weak base such as sodium bicarbonate or soda ash to the contained spill. Test the pH of the mixture to ensure it is between 5.5 and 9.0 before final cleanup.[12]
Collection : Carefully scoop the neutralized mixture and absorbent material into a designated hazardous waste container.[15]
Decontamination : Clean the spill area thoroughly with soap and water. Collect all contaminated cleaning materials (e.g., paper towels, gloves) and place them in the hazardous waste container.[15]
Disposal : Seal and label the container as described in Section 3 and arrange for pickup.
Section 5: Disposal Workflow
The following diagram outlines the mandatory decision-making and operational workflow for the disposal of 2-(Piperazin-1-yl)acetic acid dihydrochloride. This process ensures that every step, from waste generation to final disposal, is handled in a compliant and safe manner. The ultimate responsibility for proper disposal lies with the generating laboratory, coordinated through the institution's EHS office.[8][12]
Caption: Logical workflow for the safe and compliant disposal of 2-(Piperazin-1-yl)acetic acid dihydrochloride.
Section 6: The Cardinal Rules of Disposal
DO formulate a disposal plan before you begin your experiment.[1]
DO consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[11]
DO treat this compound and any contaminated materials as hazardous waste.[8][11]
DO wear appropriate PPE at all times when handling the compound or its waste.[8]
DO NOT dispose of 2-(Piperazin-1-yl)acetic acid dihydrochloride down the sink or in the regular trash.[11][12]
DO NOT mix this waste with other incompatible chemical waste streams.[3]
DO NOT allow the waste container to remain open or unlabeled.[8][12]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, protect our environment, and ensure that your valuable research continues without incident.
References
Regulation of Laboratory Waste. American Chemical Society. [Link]
Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]
Chemical and Hazardous Waste Management and Disposal Policy. [Link]
SAFETY DATA SHEET - Piperazine, anhydrous. Thermo Fisher Scientific. [Link]
piperazine anhydrous - s d fine-chem limited. [Link]
US6603003B2 - Method for the preparation of piperazine and its derivatives.
Piperazin-1-yl-acetic acid. PubChem, National Institutes of Health. [Link]
2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. PubChem, National Institutes of Health. [Link]
2-(2-(4-((3-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetic acid. PubChem, National Institutes of Health. [Link]
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. [Link]